5-cis-Tetradecenoyl-d3 Carnitine
Descripción
BenchChem offers high-quality 5-cis-Tetradecenoyl-d3 Carnitine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cis-Tetradecenoyl-d3 Carnitine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C₂₁H₃₆D₃NO₄ |
|---|---|
Peso molecular |
372.56 |
Sinónimos |
(2R)-3-carboxy-N,N,N-trimethyl-d3-2-[[(5Z)-1-oxo-5-tetradecen-1-yl-d3]oxy]-1-propanaminium Inner Salt |
Origen del producto |
United States |
Precision Quantitation of Mitochondrial Beta-Oxidation Flux: The Role of 5-cis-Tetradecenoyl-d3 Carnitine
Executive Summary
5-cis-Tetradecenoyl-d3 Carnitine (C14:1-d3) represents a critical analytical tool in the study and diagnosis of mitochondrial fatty acid oxidation (FAO) disorders. It serves as the stable isotope-labeled internal standard (IS) for the precise quantification of 5-cis-Tetradecenoylcarnitine , the primary biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) .
This technical guide dissects the biological origin of the specific cis-5 isomer, delineates the mass spectrometry workflows required for its detection, and provides a validated protocol for its use in high-throughput screening. By synthesizing metabolic pathway logic with isotope dilution mass spectrometry (IDMS), this document aims to standardize the interpretation of acylcarnitine profiles in clinical and research settings.
Part 1: The Biological Imperative
The Mechanistic Origin of the cis-5 Isomer
To understand the utility of the C14:1-d3 standard, one must first grasp why the endogenous analyte is specifically cis-5-tetradecenoylcarnitine. This geometry is not random; it is a direct metabolic signature of unsaturated fatty acid oxidation.
Mitochondrial beta-oxidation proceeds by removing two-carbon units (acetyl-CoA) from the carboxyl end of fatty acyl-CoAs.
-
Saturated Fatty Acids (e.g., Palmitate C16:0): Oxidation yields straight-chain intermediates (C14:0, C12:0, etc.).
-
Unsaturated Fatty Acids (e.g., Oleic Acid C18:1 cis-9): The double bond poses a steric challenge.
-
Oleic Acid (C18:1 cis-9) undergoes one cycle of beta-oxidation
C16:1 cis-7 . -
A second cycle yields C14:1 cis-5 .
-
The Metabolic Bottleneck: The enzyme VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) is required to dehydrogenate this specific C14:1 cis-5-CoA intermediate.
-
Pathophysiology: In VLCADD patients, the enzyme fails at this step.[1][2] The C14:1 cis-5-CoA accumulates, is converted to its carnitine ester by Carnitine Palmitoyltransferase 2 (CPT2) or Carnitine-Acylcarnitine Translocase (CACT), and is exported into the blood.
-
Thus, elevated C14:1 in blood is almost exclusively the cis-5 isomer derived from dietary oleic acid, making it the pathognomonic marker for VLCADD.
Visualization: The Oleic Acid Oxidation Pathway
The following diagram illustrates the specific metabolic block leading to C14:1 accumulation.
Figure 1: The metabolic origin of 5-cis-Tetradecenoylcarnitine from Oleic Acid oxidation, highlighting the VLCAD block.
Part 2: The Analytical Standard (C14:1-d3)
Chemical Identity & Role
-
Compound Name: 5-cis-Tetradecenoyl-L-carnitine-(N-methyl-d3)
-
Function: Internal Standard (IS) for Isotope Dilution Mass Spectrometry.
-
Mechanism: The d3-variant possesses identical chemical properties (extraction efficiency, chromatographic retention, ionization energy) to the endogenous C14:1 but differs in mass by 3 Daltons (due to the deuterated methyl group on the quaternary ammonium).
-
Why it is Essential:
-
Matrix Compensation: Blood spots contain salts and proteins that suppress ionization. The IS experiences the exact same suppression as the analyte.
-
Quantification: The ratio of the endogenous signal (C14:1) to the IS signal (C14:1-d3) provides the concentration, independent of signal drift.
-
Quantitative Logic
The concentration of the analyte
-
[IS]: Known concentration of d3-standard added.
-
RF: Response Factor (usually assumed to be 1.0 for stable isotopes).
Part 3: Experimental Protocol (FIA-MS/MS)
Objective: High-throughput quantification of C14:1 in Dried Blood Spots (DBS).
Reagents & Standards
-
Extraction Solvent: Methanol (HPLC Grade) containing Hydrazine (if removing butyl esters) or pure Methanol.
-
Internal Standard Working Solution (ISWS): Methanol containing C14:1-d3 at ~0.05 µmol/L.
-
Derivatization Reagent: 3N HCl in n-Butanol (for Butyl Ester method).
Workflow: Butyl Ester Derivatization Method
Note: Derivatization increases sensitivity for acylcarnitines by improving ionization efficiency.
-
Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.
-
Extraction: Add 100 µL of ISWS (Methanol + C14:1-d3) .
-
Incubation: Shake at room temperature for 20 minutes.
-
Transfer: Transfer supernatant to a fresh plate.
-
Evaporation: Dry under Nitrogen flow at 40°C.
-
Derivatization: Add 50 µL of 3N HCl in n-Butanol . Cover and incubate at 65°C for 15 minutes.
-
Evaporation: Dry again under Nitrogen flow to remove excess HCl/Butanol.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (Acetonitrile:Water 80:20 + 0.1% Formic Acid).
-
Analysis: Inject via Flow Injection Analysis (FIA) into MS/MS.
Mass Spectrometry Settings (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Precursor Ion Scan of m/z 85 (characteristic of the carnitine backbone).[3]
-
Transitions (MRM Mode - Preferred for Specificity):
| Analyte | Species | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| C14:1 | Butyl Ester | m/z 426.4 | m/z 85.1 | Endogenous |
| C14:1-d3 | Butyl Ester | m/z 429.4 | m/z 85.1 | Internal Standard |
| C14:1 | Free Acid (Non-deriv) | m/z 370.3 | m/z 85.1 | Alternative Method |
| C14:1-d3 | Free Acid (Non-deriv) | m/z 373.3 | m/z 85.1 | Alternative Method |
Visualization: MS/MS Analytical Workflow
Figure 2: Analytical workflow for acylcarnitine profiling using C14:1-d3 internal standard.
Part 4: Data Interpretation & Diagnostic Ratios
Elevated C14:1 is suggestive of VLCADD, but false positives can occur due to stress, fasting, or heterozygosity.[4] To improve diagnostic specificity, researchers utilize ratios derived from the quantitative data.
Primary Diagnostic Markers
-
C14:1 Concentration:
-
Normal: < 0.25 µmol/L (varies by lab).
-
VLCADD: Typically > 0.5 - 1.0 µmol/L.
-
-
C14:1 / C12:1 Ratio:
-
This is the most specific marker.[5] Since C12:1 is downstream of the block, it remains low while C14:1 rises.
-
Calculation:
-
-
C14:1 / C2 (Acetylcarnitine) Ratio:
-
Normalizes against total acylcarnitine load.
-
Interpretation Matrix
| C14:1 Level | C14:1/C12:1 Ratio | Clinical Status | Action |
| Normal | Normal | Healthy | None |
| Elevated | Elevated | VLCADD (Likely) | Confirmatory DNA/Enzyme Test |
| Elevated | Normal | False Positive / Carrier | Repeat Test / Fasting Study |
References
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine.[2][6]
-
Spiekerkoetter, U., et al. (2009). Management and outcome in 75 individuals with long-chain fatty acid oxidation defects: results from a workshop. Journal of Inherited Metabolic Disease.
-
Miller, M. J., et al. (2015). VLCAD deficiency: follow-up and characterization of positives from the US newborn screening program. Molecular Genetics and Metabolism.[1]
-
Hesse, J., et al. (2018). Newborn Screening for VLCAD Deficiency: The Value of Second-Tier Testing. International Journal of Neonatal Screening.
-
PubChem. 5-cis-Tetradecenoyl Carnitine (Compound Summary). National Library of Medicine.
Sources
- 1. VLCAD [gmdi.org]
- 2. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 3. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound cis-5-Tetradecenoylcarnitine (FDB022796) - FooDB [foodb.ca]
- 6. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
Molecular Structure and Properties of Deuterated C14:1 Carnitine
The following technical guide details the molecular structure, physicochemical properties, and analytical applications of Deuterated C14:1 Carnitine, specifically designed for researchers and drug development professionals involved in metabolic screening and validation.
Technical Guide & Whitepaper
Executive Summary
Tetradecenoylcarnitine (C14:1) is a critical acylcarnitine intermediate in the mitochondrial
To accurately quantify this metabolite in complex biological matrices (Dried Blood Spots, Plasma, Tissue), Deuterated C14:1 Carnitine (C14:1-d9) is utilized as a stable isotope-labeled internal standard (IS). Its physicochemical behavior mirrors the endogenous analyte, while its mass shift allows for precise mass spectrometric differentiation, correcting for ionization suppression and extraction efficiency.
Molecular Identity & Structural Configuration
The biologically relevant isomer of C14:1 carnitine derived from the oxidation of Oleic acid (C18:1 cis-9) is cis-5-tetradecenoylcarnitine . The deuterated standard is typically labeled on the N-methyl groups of the carnitine moiety to ensure the isotopic label is retained in the precursor ion but does not interfere with the characteristic acyl-chain fragmentation in certain scan modes.
Chemical Specifications
| Property | Specification |
| Systematic Name | cis-5-Tetradecenoyl-L-carnitine-d9 |
| IUPAC Name | (3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethyl-d9-azaniumyl)butanoate |
| Chemical Formula | |
| Molecular Weight | 380.61 g/mol (Calculated for d9) |
| Endogenous MW | 371.56 g/mol (Unlabeled) |
| Solubility | Soluble in Methanol, Ethanol, DMSO (>10 mg/mL); Water (>5 mg/mL) |
| Appearance | White to off-white lyophilized powder |
| Isotopic Purity |
Structural Visualization
The following diagram illustrates the structure of C14:1-d9, highlighting the cis-5 double bond and the deuterium labeling on the quaternary ammonium headgroup.
Figure 1: Structural dissection of C14:1-d9 Carnitine. The d9 label is located on the trimethylammonium group, ensuring co-elution with the endogenous analyte while providing a +9 Da mass shift.
Biological Significance: The VLCAD Connection
Understanding the origin of C14:1 is essential for interpreting experimental data. It is not a primary dietary fat but a metabolic intermediate.
Metabolic Pathway (Beta-Oxidation)
Long-chain fatty acids (LCFA) like Oleic Acid (C18:1) undergo cyclic degradation.
-
C18:1 (Oleoyl-CoA)
C16:1 (Palmitoleoyl-CoA). -
C16:1
C14:1 (Tetradecenoyl-CoA) . -
VLCAD Step: The enzyme Very Long-Chain Acyl-CoA Dehydrogenase is responsible for dehydrogenating C14:1-CoA to C14:1-Enoyl-CoA.
-
The Block: In VLCAD deficiency, this step is impaired. C14:1-CoA accumulates, is converted to C14:1-Carnitine by Carnitine Acyltransferase (CAT), and exported into the blood.
Figure 2: The metabolic bottleneck in VLCAD deficiency leading to C14:1 accumulation.
Analytical Methodology (LC-MS/MS)[7]
The quantification of C14:1 requires precise Tandem Mass Spectrometry (MS/MS). The use of C14:1-d9 allows for Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for accuracy.
Sample Preparation (DBS/Plasma)
-
Extraction Solvent: Methanol containing Internal Standards (C14:1-d9 at ~0.05 µmol/L).
-
Protocol:
-
Punch 3mm DBS disk or aliquot 10 µL plasma.
-
Add 100 µL Extraction Solvent (MeOH + IS).
-
Shake/Vortex for 20 mins at room temperature.
-
Centrifuge (optional for DBS, mandatory for plasma protein precipitation).
-
Transfer supernatant.[3]
-
Dry down (under
) and derivatize (Butylation) OR analyze underivatized. Note: Modern NBS often uses underivatized methods.
-
Mass Spectrometry Settings (Underivatized)
Acylcarnitines are analyzed in Positive Electrospray Ionization (ESI+) mode.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Quaternary ammonium carries permanent positive charge. |
| Scan Mode | MRM (Multiple Reaction Monitoring) | High sensitivity and selectivity. |
| Precursor (C14:1) | 372.3 | Protonated molecular ion. |
| Precursor (C14:1-d9) | 381.4 | Mass shift of +9 Da from deuterated methyls. |
| Product Ion | 85.1 | Characteristic fragment of the carnitine backbone. |
| Cone Voltage | ~30-40 V | Optimization required for specific instrument. |
| Collision Energy | ~25-30 eV | Sufficient to cleave the ester bond and release the 85 fragment. |
Fragmentation Logic
The characteristic product ion at 85 m/z corresponds to the protonated crotonic acid-derived fragment (
-
Crucial Note: Since the d9-label is on the trimethylamine group (which is lost as a neutral species during fragmentation), the product ion for both the endogenous C14:1 and the C14:1-d9 standard is 85 m/z .
-
Differentiation: Specificity is achieved at the Precursor level (372 vs 381).
Figure 3: MS/MS fragmentation pathway. The d9-labeled trimethylamine is lost as neutral, leaving the common 85 m/z backbone fragment.
Synthesis & Production Overview
While commercial standards are available, understanding the synthesis ensures quality control awareness.
-
Starting Material: L-Carnitine-d9 (Inner salt) and cis-5-Tetradecenoic Acid (or its acyl chloride).
-
Acylation: The acid chloride reacts with the hydroxyl group of the carnitine in an acid-catalyzed environment (often TFA or HCl).
-
Purification: HPLC or recrystallization to remove unreacted carnitine (which causes ion suppression) and free fatty acids.
-
QC Check: NMR (
) to confirm the cis double bond geometry and MS to confirm d0/d9 ratio.
Stability and Handling
-
Storage: Powder form at -20°C. Stable for >2 years if desiccated.
-
Reconstitution: Reconstitute in 50:50 Methanol:Water. Stock solutions are stable at -80°C for 6-12 months.
-
Hydrolysis Risk: Acylcarnitines are esters. Avoid high pH (>8.0) and prolonged exposure to high temperatures in aqueous solution, which causes hydrolysis back to free carnitine and fatty acid.
References
-
Metabolon. "Case Study: Understanding VLCAD Deficiency." Metabolon Resource Library. [Link]
-
Tajima, G., et al. (2024). "Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan." International Journal of Neonatal Screening, 10(1), 15. [Link]
-
Bleeker, J.C., et al. (2021). "Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program." Frontiers in Pediatrics. [Link]
-
Leslie, N.D., et al. (2009). "Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency." GeneReviews® [Internet]. [Link]
-
Avanti Polar Lipids. "Acyl Carnitine - Deuterated Standards Product Guide." [Link]
-
PubChem. "Myristoylcarnitine (C14:1) Compound Summary." National Library of Medicine. [Link]
Sources
- 1. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Distinction: A Technical Guide to 5-cis-Tetradecenoyl Carnitine and Saturated Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Saturation
In the intricate landscape of cellular metabolism, acylcarnitines serve as indispensable carriers of fatty acids, facilitating their transport into the mitochondrial matrix for β-oxidation and subsequent energy production. While often grouped together, the subtle structural variance between unsaturated and saturated acylcarnitines precipitates significant differences in their metabolic fate and cellular impact. This guide provides an in-depth technical exploration of the core distinctions between 5-cis-Tetradecenoyl carnitine, a monounsaturated C14:1 acylcarnitine, and its saturated counterparts, such as myristoylcarnitine (C14:0). Understanding these differences is paramount for researchers investigating metabolic disorders, cardiovascular diseases, and for professionals engaged in the development of novel therapeutics targeting fatty acid oxidation pathways.
I. The Structural Nuance: A Double Bond's Profound Impact
At the heart of the functional divergence lies a single structural feature: the presence and configuration of a double bond in the acyl chain.
Saturated Acylcarnitines: These molecules, such as myristoylcarnitine (C14:0), possess a straight, flexible acyl chain with only single carbon-carbon bonds. This allows for efficient enzymatic processing during β-oxidation.
5-cis-Tetradecenoyl Carnitine (C14:1): This monounsaturated acylcarnitine features a 14-carbon acyl chain with a cis-double bond at the fifth carbon position.[1] This seemingly minor alteration introduces a rigid kink in the fatty acid tail, which necessitates additional enzymatic machinery for its complete oxidation.
| Feature | 5-cis-Tetradecenoyl Carnitine (C14:1) | Saturated Acylcarnitines (e.g., Myristoylcarnitine, C14:0) |
| Acyl Chain Length | 14 carbons | Variable (e.g., 14 carbons for Myristoylcarnitine) |
| Double Bonds | One, at the 5th carbon | None |
| Configuration | Cis | Not applicable |
| Molecular Shape | Kinked acyl chain | Straight, flexible acyl chain |
II. The Divergent Metabolic Pathways: Navigating β-Oxidation
The fundamental role of acylcarnitines is to deliver fatty acyl-CoAs to the mitochondrial matrix for β-oxidation.[2] However, the structural disparity between 5-cis-Tetradecenoyl carnitine and saturated acylcarnitines dictates distinct metabolic routes within the mitochondria.
A. The Canonical Pathway: β-Oxidation of Saturated Acylcarnitines
Saturated acyl-CoAs undergo a straightforward, four-step cyclical process, with each cycle shortening the acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA.[3] This process is catalyzed by a suite of enzymes including acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[4]
Caption: β-Oxidation of Saturated Fatty Acyl-CoAs
B. The Auxiliary Route: β-Oxidation of 5-cis-Tetradecenoyl-CoA
The cis-double bond of 5-cis-Tetradecenoyl-CoA poses a challenge to the standard β-oxidation machinery. After two standard cycles of β-oxidation, the double bond is positioned at the cis-Δ³ position, which is not a substrate for acyl-CoA dehydrogenase.[3] An auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing β-oxidation to proceed.[5]
Caption: β-Oxidation of 5-cis-Tetradecenoyl-CoA
This additional enzymatic step highlights a critical difference: the metabolism of unsaturated fatty acids is more complex and reliant on a broader enzymatic repertoire.
III. Analytical Differentiation: The Role of LC-MS/MS
Distinguishing between 5-cis-Tetradecenoyl carnitine and its saturated and isomeric counterparts is a significant analytical challenge. Due to their identical mass-to-charge ratio, standard mass spectrometry is insufficient. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their separation and quantification.[6][7]
A. Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines
1. Sample Preparation:
-
Plasma or tissue samples are subjected to protein precipitation, typically with a solvent like methanol.
-
The supernatant containing the acylcarnitines is collected.
-
For enhanced sensitivity and chromatographic retention, samples may be derivatized to their butyl esters.[6]
2. Chromatographic Separation:
-
A reversed-phase C18 column is commonly employed.[7]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the acylcarnitines based on their hydrophobicity.[6] The presence of the double bond in 5-cis-Tetradecenoyl carnitine can slightly alter its retention time compared to myristoylcarnitine.
3. Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the positive ion mode is utilized.
-
Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the precursor ion to a characteristic product ion (m/z 85).[6]
Caption: LC-MS/MS Workflow for Acylcarnitine Analysis
B. Mass Spectral Fragmentation
Both saturated and unsaturated acylcarnitines exhibit a characteristic fragmentation pattern in tandem mass spectrometry, with a prominent product ion at m/z 85, corresponding to the carnitine backbone.[6] However, subtle differences in the relative intensities of other fragment ions may be observed.
IV. Differential Biological Effects: From Cellular Function to Toxicity
The structural and metabolic differences between 5-cis-Tetradecenoyl carnitine and saturated acylcarnitines translate into distinct biological consequences, particularly in the context of cellular stress and disease.
A. Mitochondrial Function and Cardiotoxicity
Recent studies have illuminated the differential cardiotoxic effects of various acylcarnitine species. Saturated and monounsaturated long-chain acylcarnitines have been shown to be more detrimental to cardiac health than their polyunsaturated counterparts.[8]
A comparative study on the effects of different acylcarnitines on heart function and mitochondrial respiration revealed that:
-
Saturated and monounsaturated acylcarnitines significantly reduced cardiac contractility.[8]
-
These acylcarnitines also markedly suppressed mitochondrial oxidative phosphorylation (OXPHOS).[8]
-
In contrast, polyunsaturated acylcarnitines had a much less pronounced inhibitory effect on both cardiac function and mitochondrial respiration.[8]
| Acylcarnitine Type | Effect on Cardiac Contractility | Effect on Mitochondrial OXPHOS |
| Saturated (e.g., Palmitoylcarnitine) | Significant Reduction | Significant Suppression |
| Monounsaturated (e.g., Oleoylcarnitine) | Significant Reduction | Significant Suppression |
| Polyunsaturated (e.g., EPAC, DHAC) | No Impairment | Minor Reduction |
Data synthesized from a comparative study on acylcarnitine cardiotoxicity.[8]
While direct comparative data for 5-cis-Tetradecenoyl carnitine is limited, its classification as a monounsaturated acylcarnitine suggests it may exert more pronounced cardiotoxic effects than polyunsaturated species, though potentially less than some saturated counterparts under certain conditions.
B. Implications for Disease
Elevated levels of specific acylcarnitines are biomarkers for various inborn errors of metabolism. For instance, increased concentrations of C14:1 acylcarnitine can be an indicator of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[9] However, it is crucial to use ratios of different acylcarnitines (e.g., C14:1/C12:1) to improve diagnostic accuracy and reduce false positives, as elevations can also occur during fasting.[10][11]
V. Conclusion: A Call for Precision in Research and Drug Development
The distinction between 5-cis-Tetradecenoyl carnitine and saturated acylcarnitines is not merely academic. It has profound implications for our understanding of cellular metabolism, the pathophysiology of metabolic and cardiovascular diseases, and the development of targeted therapies. Researchers must employ precise analytical techniques like LC-MS/MS to accurately profile acylcarnitine species. For drug development professionals, recognizing the differential effects of saturated versus unsaturated acylcarnitines on mitochondrial function and cellular viability is critical for designing safer and more effective drugs that modulate fatty acid oxidation. As our understanding of the nuanced roles of individual acylcarnitine species grows, so too will our ability to diagnose and treat complex metabolic disorders.
VI. References
-
EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long-chain acylcarnitines. PMC.
-
incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. PubMed.
-
A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate.
-
Beta oxidation. Wikipedia.
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC.
-
cis-5-Tetradecenoylcarnitine. PubChem.
-
A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate.
-
Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek.
-
Heart and muscle mitochondria prefer medium-chain acylcarnitines over... ResearchGate.
-
17.2: Oxidation of Fatty Acids. Biology LibreTexts.
-
Fatty Acid beta-Oxidation. AOCS.
-
Elucidation of the Mechanism by Which (+)-Acylcarnitines Inhibit Mitochondrial Fatty Acid Transport. ResearchGate.
-
Abstract 526 Biphasic effects of acylcarnitines on respiration. DGK.org.
-
cis-5-tetradecenoic acid (C14:1 omega-9) in the diagnosis of long-chain fatty acid oxidation defects. PubMed.
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. PMC.
-
fatty acid β-oxidation I. PubChem.
-
L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI.
-
5-cis-Tetradecenoyl Carnitine. SRIRAMCHEM.
-
Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes.
-
Metabolic Pathways of Acylcarnitine Synthesis. PMC.
-
Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Jack Westin.
-
Metabolic Pathways of Acylcarnitine Synthesis. PubMed.
-
Synthesis and biological evaluation of cyclic analogues of 1-carnitine as potential agents in the treatment of myocardial ischemia. PubMed.
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. ResearchGate.
-
Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma. PMC.
-
Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma. ResearchGate.
-
Elevated C14:1 Acylcarnitine, Positive Result Blood Spot Screen Result Notification. Minnesota Department of Health.
Sources
- 1. cis-5-Tetradecenoylcarnitine | C21H39NO4 | CID 22833575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. jackwestin.com [jackwestin.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 8. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. health.state.mn.us [health.state.mn.us]
- 10. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Metabolic Pathways and Analytical Profiling of Tetradecenoylcarnitine (C14:1)
Executive Summary
Tetradecenoylcarnitine (C14:1 acylcarnitine) is a critical metabolic intermediate serving as the primary sentinel biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1] Its accumulation signals a specific blockade in the mitochondrial
Biochemical Origin and Metabolic Pathway
The Precursor: Oleic Acid Oxidation
Unlike saturated fatty acids which degrade via a linear subtraction of acetyl-CoA units, unsaturated fatty acids like oleic acid (C18:1 cis-9) require auxiliary enzymes to handle the double bond. C14:1 acylcarnitine is predominantly derived from the catabolism of oleic acid , the most abundant dietary and tissue monounsaturated fatty acid.
-
Initial Oxidation: Oleoyl-CoA (C18:1) undergoes two cycles of
-oxidation to produce cis-5-tetradecenoyl-CoA (C14:1-CoA). -
The VLCAD Checkpoint: The enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is responsible for the dehydrogenation of acyl-CoAs with chain lengths of 14 to 20 carbons.
-
The Blockade: In VLCAD deficiency, the conversion of cis-5-tetradecenoyl-CoA to its downstream intermediate is impaired.
-
Carnitine Shuttle Reversal: Accumulated mitochondrial C14:1-CoA is transesterified back to C14:1 carnitine by Carnitine Palmitoyltransferase 2 (CPT2) and exported into the cytosol and blood via Carnitine-Acylcarnitine Translocase (CACT).
Pathway Visualization
The following diagram illustrates the specific metabolic bottleneck leading to C14:1 accumulation.
Figure 1: Mechanism of C14:1 accumulation derived from Oleic Acid oxidation during VLCAD deficiency.
Diagnostic Utility and Differential Analysis
The Specificity Challenge: Fasting vs. Disease
Elevated C14:1 is not unique to genetic disease; it also rises during physiological stress (lipolysis) when the body mobilizes fat stores. Distinguishing between a catabolic state (fasting) and a metabolic block (VLCAD deficiency) is critical.
-
VLCAD Deficiency: Characterized by a disproportionate elevation of C14:1 relative to shorter chains.[2][3][4]
-
Physiological Fasting: Causes a generalized elevation of all acylcarnitines, but downstream conversion remains efficient.
The C14:1/C12:1 Ratio
The ratio of tetradecenoylcarnitine (C14:[2][5]1) to dodecenoylcarnitine (C12:1) is the most robust discriminator.
| Parameter | Healthy / Fasting | VLCAD Deficiency | Mechanism |
| C14:1 Level | Mild Elevation | Marked Elevation | Substrate accumulation upstream of block. |
| C12:1 Level | Mild Elevation | Low / Normal | Product downstream of block is not formed. |
| C14:1 / C12:1 Ratio | < 1.0 - 1.5 | > 2.0 - 3.0 | High ratio indicates specific bottleneck at C14. |
| C14:1 / C2 Ratio | Variable | Elevated | Comparison to acetylcarnitine (flux marker).[6] |
Analytical Methodology: LC-MS/MS Protocol[7]
Principle
Quantification is performed using Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS) . The method relies on the detection of the characteristic butyl-ester or free acid precursor ions and their fragmentation to a common product ion (m/z 85) representing the carnitine backbone.
Sample Preparation (Dried Blood Spots - DBS)
-
Extraction: Punch a 3.2 mm disk from the DBS card into a 96-well plate.
-
Internal Standard: Add 100 µL of methanol containing isotopically labeled internal standards (e.g., d9-C14 carnitine ).
-
Incubation: Shake at room temperature for 20 minutes to extract acylcarnitines.
-
Derivatization (Optional but Common):
-
Evaporate solvent under nitrogen.
-
Add 50 µL of 3N HCl in n-butanol. Incubate at 65°C for 15 minutes. (Forms butyl esters, increasing sensitivity).
-
Evaporate again and reconstitute in mobile phase (80:20 Acetonitrile:Water).
-
MS/MS Acquisition Parameters
The following transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| C14:1 (Free Acid) | 370.3 | 85.1 | 25 - 30 |
| C14:1 (Butyl Ester) | 426.4 | 85.1 | 25 - 30 |
| d9-C14 (Internal Std) | 381.4 (Free) / 437.5 (Butyl) | 85.1 | 25 - 30 |
Note: Precursor masses are approximate; exact mass tuning is required for specific instruments.
Data Analysis Workflow
-
Integration: Integrate peaks for C14:1 and d9-C14 internal standard.
-
Quantification: Calculate concentration using the ratio of analyte area to internal standard area, multiplied by the known concentration of the internal standard.
-
Linearity Check: Ensure the response is within the linear dynamic range (typically 0.05 – 50 µM).
Drug Development Context
In the development of metabolic modulators (e.g., PPAR agonists or substrate reduction therapies), C14:1 serves as a pharmacodynamic biomarker :
-
Target Engagement: A reduction in C14:1 levels in VLCAD-deficient models indicates successful bypass of the block or upregulation of compensatory enzymes (e.g., ACAD9).
-
Toxicity Screening: In preclinical safety studies, an unexpected rise in C14:1 suggests off-target inhibition of mitochondrial
-oxidation by the drug candidate.
References
-
Biochemical Basis of C14:1 Accumul
-
Clinical Differenti
- Title: Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma.
- Source: The Journal of Pedi
-
URL:[Link]
-
Newborn Screening & R
- Title: Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan.
- Source: International Journal of Neon
-
URL:[Link]
-
Analytical Methodology (LC-MS/MS)
- Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
- Source: Journal of Lipid Research
-
URL:[Link]
Sources
- 1. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. researchgate.net [researchgate.net]
- 5. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Significance of C14:1 Acylcarnitine in Mitochondrial Beta-Oxidation Research
Abstract
This technical guide provides an in-depth exploration of tetradecenoylcarnitine (C14:1 acylcarnitine), a critical intermediate in mitochondrial fatty acid beta-oxidation. We will elucidate its biochemical origins, its pivotal role as a diagnostic biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and the analytical methodologies employed for its quantification. This document is intended for researchers, clinicians, and professionals in drug development, offering a comprehensive understanding of C14:1's significance in the context of mitochondrial metabolism and inherited metabolic disorders.
Introduction: The Central Role of Acylcarnitines in Mitochondrial Metabolism
Mitochondria are the primary sites of cellular energy production, with fatty acid beta-oxidation (FAO) being a key metabolic pathway. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where FAO occurs.[1][2][3] This transport is mediated by a series of enzymes, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[1]
Once inside the mitochondria, fatty acyl-CoAs undergo a cyclical series of four reactions—oxidation, hydration, oxidation, and thiolysis—collectively known as beta-oxidation.[4] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. These products then fuel the Krebs cycle and the electron transport chain to generate ATP. The efficient functioning of this pathway is paramount for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[4]
Acylcarnitines are not merely transport shuttles; they also represent a pool of intermediates that reflect the state of mitochondrial FAO.[5][6] Inborn errors of metabolism affecting this pathway lead to the accumulation of specific acyl-CoA species, which are then transesterified to carnitine and exported from the mitochondria.[7] The analysis of the acylcarnitine profile in biological fluids like plasma and dried blood spots has therefore become a powerful diagnostic tool for a range of metabolic disorders.[5][8]
Biochemical Genesis and Metabolic Fate of C14:1 Acylcarnitine
C14:1 acylcarnitine, or myristoleoylcarnitine, is the carnitine ester of myristoleic acid (cis-9-tetradecenoic acid), a 14-carbon monounsaturated fatty acid. Myristoleic acid can be obtained from the diet or synthesized endogenously from myristic acid by the enzyme stearoyl-CoA desaturase-1.[9]
The catabolism of myristoleoyl-CoA within the mitochondrial matrix proceeds through the beta-oxidation spiral. Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the first enzyme in the beta-oxidation of long-chain fatty acids, including those with 14 to 20 carbons.[4][10] VLCAD catalyzes the initial dehydrogenation step, introducing a double bond between the alpha and beta carbons of the acyl-CoA molecule.[4]
In a healthy individual, the myristoleoyl-CoA is efficiently processed through the subsequent steps of beta-oxidation.[11] However, in individuals with a deficiency in the VLCAD enzyme, the beta-oxidation of myristoleoyl-CoA is impaired. This enzymatic block leads to an accumulation of myristoleoyl-CoA within the mitochondria. To alleviate the toxic effects of this buildup and to regenerate the pool of free Coenzyme A, the excess myristoleoyl-CoA is converted to C14:1 acylcarnitine by carnitine acyltransferases. This C14:1 acylcarnitine is then transported out of the mitochondria and into the circulation, where its elevated levels can be detected.
Caption: Mitochondrial Beta-Oxidation of Myristoleoyl-CoA.
C14:1 Acylcarnitine as a Key Biomarker for VLCAD Deficiency
Elevated levels of C14:1 acylcarnitine in blood are a primary and sensitive biomarker for the diagnosis of VLCAD deficiency.[12][13] This inborn error of metabolism presents with a wide spectrum of clinical severity, ranging from a severe neonatal-onset form with cardiomyopathy and high mortality to a milder, later-onset myopathic form.[10][13][14]
Newborn screening programs worldwide utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots, with C14:1 being a key analyte for detecting VLCAD deficiency.[12][13] A positive screen, indicated by an elevated C14:1 level, prompts further confirmatory testing, which may include plasma acylcarnitine analysis, urine organic acid analysis, enzymatic assays in fibroblasts or lymphocytes, and genetic testing of the ACADVL gene.[12][15]
It is crucial to note that while C14:1 is a sensitive marker, it is not entirely specific. Elevated levels can also be observed in other conditions, such as fasting or catabolic states, which can lead to false-positive results in newborn screening.[16][17] To improve diagnostic accuracy, ratios of C14:1 to other acylcarnitines, such as C12:1, C10, C8, or C16, are often used as secondary markers.[12][13][16][18] For instance, a significantly increased C14:1/C12:1 ratio is more indicative of VLCAD deficiency than an isolated elevation of C14:1, as the oxidation of C12 fatty acids is not dependent on VLCAD.[16][19]
Table 1: Typical C14:1 Acylcarnitine Levels and Diagnostic Ratios
| Analyte | Healthy Control | VLCAD Deficiency | Reference |
| C14:1 Acylcarnitine (nmol/mL) | < 0.34 ± 0.06 | Significantly elevated | [12] |
| C14:1/C2 Ratio | < 0.013 ± 0.004 | Significantly elevated | [12] |
| C14:1/C12:1 Ratio | Low | Significantly elevated (p<0.001) | [16][19] |
| C14:1/C8 Ratio | Low | Significantly elevated | [12] |
Analytical Methodology: Quantification of C14:1 Acylcarnitine by Tandem Mass Spectrometry
The gold standard for the analysis of acylcarnitines, including C14:1, is tandem mass spectrometry (MS/MS).[7][20] This technique offers high sensitivity, specificity, and throughput, making it ideal for both newborn screening and diagnostic testing.[21] The general workflow involves the extraction of acylcarnitines from the biological matrix, derivatization, and subsequent analysis by MS/MS.
Experimental Protocol: Acylcarnitine Profiling by MS/MS
-
Sample Collection and Preparation:
-
For newborn screening, a heel prick blood sample is collected on a filter paper card (dried blood spot).
-
For diagnostic purposes, plasma is typically used.
-
A small disc is punched from the dried blood spot or a specific volume of plasma is taken.
-
-
Extraction:
-
The acylcarnitines are extracted from the sample using a solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards for each analyte. This allows for accurate quantification through isotope dilution.[8]
-
-
Derivatization:
-
The extracted acylcarnitines are then derivatized, commonly through butylation using acidified butanol.[7] This process converts the acylcarnitines into their butyl esters, which improves their ionization efficiency and chromatographic properties.
-
-
MS/MS Analysis:
-
The derivatized sample is introduced into the mass spectrometer, often via flow injection or ultra-high-performance liquid chromatography (UHPLC) for enhanced separation of isomers.[21]
-
Electrospray ionization (ESI) is used to generate charged molecules.
-
The mass spectrometer is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode. In precursor ion scanning for butylated acylcarnitines, the instrument detects all parent ions that fragment to produce a specific daughter ion at m/z 85 (for native acylcarnitines) or a related m/z for the derivatized form.[8]
-
-
Data Analysis and Interpretation:
-
The concentration of each acylcarnitine is calculated by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
-
The resulting acylcarnitine profile is then compared to age-matched reference ranges to identify any abnormal elevations.
-
Caption: Acylcarnitine Analysis Workflow.
Conclusion and Future Directions
C14:1 acylcarnitine is a cornerstone in the study of mitochondrial beta-oxidation and the diagnosis of VLCAD deficiency. Its role as a primary biomarker has been instrumental in the success of newborn screening programs, enabling early detection and intervention for this potentially life-threatening disorder. The continued refinement of analytical techniques, such as the move towards UHPLC-MS/MS, promises even greater accuracy in acylcarnitine profiling by enabling the separation of isomeric species.[21]
Future research will likely focus on further improving the specificity of diagnostic algorithms by identifying novel secondary biomarkers and refining the interpretation of acylcarnitine ratios. Moreover, a deeper understanding of the factors that can lead to physiological elevations of C14:1 will be crucial in reducing the rate of false-positive results in newborn screening. Ultimately, the study of C14:1 acylcarnitine and its metabolic context will continue to be a vital area of research with direct implications for patient care and the development of therapeutic strategies for fatty acid oxidation disorders.
References
-
Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. Available at: [Link]
-
Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. International Journal of Neonatal Screening. Available at: [Link]
-
Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles". Molecular Genetics and Metabolism. Available at: [Link]
-
Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Current Protocols in Human Genetics. Available at: [Link]
-
Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. Available at: [Link]
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. International Journal of Neonatal Screening. Available at: [Link]
-
Case Study: Understanding VLCAD Deficiency. Metabolon. Available at: [Link]
-
Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma. The Journal of Pediatrics. Available at: [Link]
-
Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma. ResearchGate. Available at: [Link]
-
Elevated C14:1 Acylcarnitine, Positive Result Blood Spot Screen Result Notification. Minnesota Department of Health. Available at: [Link]
-
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program. Frontiers in Pediatrics. Available at: [Link]
-
Suggested Follow-up for Elevated C14:1 Tetradecenoyl Carnitine Possible Causes. Oregon.gov. Available at: [Link]
-
[Elevated C14:1 +/- other long-chain Acylcarnitines]. Oklahoma.gov. Available at: [Link]
-
Characteristic Findings of Infants with Transient Elevation of Acylcarnitines in Neonatal Screening and Neonatal Weight Loss. National Institutes of Health. Available at: [Link]
-
Myristoylcarnitine. PubChem. Available at: [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. Available at: [Link]
-
Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Molecules. Available at: [Link]
-
fatty acid oxidation (myristate). PubChem. Available at: [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. PubChem. Available at: [Link]
-
Myristoleic acid. Metabolon. Available at: [Link]
-
Beta oxidation. Wikipedia. Available at: [Link]
-
[Elevated C14:1 +/- other long-chain Acylcarnitines]. Maryland Department of Health. Available at: [Link]
-
L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. National Institutes of Health. Available at: [Link]
-
Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Nutrition Management Guidelines for VLCAD. Southeast Regional Genetics Network. Available at: [Link]
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. MDPI. Available at: [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. National Institutes of Health. Available at: [Link]
-
Carnitine, mitochondrial function and therapy. Advanced Drug Delivery Reviews. Available at: [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules. Available at: [Link]
-
L-Carnitine in Mitochondria. Encyclopedia.pub. Available at: [Link]
Sources
- 1. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine, mitochondrial function and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 11. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]
- 12. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oklahoma.gov [oklahoma.gov]
- 15. dph.sc.gov [dph.sc.gov]
- 16. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristic Findings of Infants with Transient Elevation of Acylcarnitines in Neonatal Screening and Neonatal Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding isotopic labeling in 5-cis-Tetradecenoyl-d3 Carnitine
Executive Summary
This technical guide dissects the role of 5-cis-Tetradecenoyl-d3 Carnitine (C14:1-d3) as the critical internal standard (IS) for the quantification of tetradecenoylcarnitine. In the context of high-throughput newborn screening (NBS) and metabolic phenotyping, this isotopologue serves as the analytical anchor for diagnosing Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency .
This document moves beyond basic definitions to explore the mass spectrometric physics of the d3-label, the specific fragmentation mechanics that dictate method parameters, and the validated workflows required for clinical-grade data integrity.
Molecular Architecture & Isotopic Physics
To use C14:1-d3 effectively, one must understand exactly where the heavy isotopes are located and how they influence the molecule's behavior in a vacuum (MS) versus solution (LC).
Structural Specification
-
Systematic Name: (2R)-3-carboxy-N,N,N-trimethyl-d3-2-[[(5Z)-1-oxo-5-tetradecen-1-yl]oxy]-1-propanaminium inner salt.[1]
-
Molecular Formula:
-
Exact Mass: ~372.31 Da (Calculated based on d3 shift from unlabeled ~369.29).
The "d3" Strategy:
Unlike small molecule drugs where labels might be placed on the carbon skeleton (
-
Why Headgroup Labeling?
-
Synthetic Accessibility: Methylation of the carnitine precursor with deuterated methyl iodide is more cost-effective than synthesizing a deuterated fatty acid chain.
-
Lipophilicity Preservation: Placing deuterium on the hydrophilic headgroup minimizes the "Chromatographic Isotope Effect." Deuterium on the fatty acid tail (C14 chain) can slightly alter retention times in Reverse Phase LC (RPLC) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Headgroup labeling ensures the IS co-elutes perfectly with the endogenous analyte.
-
Visualization: Molecular Structure & Labeling
Figure 1: Structural breakdown of C14:1-d3. The red node highlights the N-methyl-d3 group responsible for the mass shift.
The Analytical Imperative: Mass Spectrometry Mechanics
In Tandem Mass Spectrometry (MS/MS), C14:1-d3 does not merely act as a passive reference; it undergoes a specific fragmentation pathway that dictates the Multiple Reaction Monitoring (MRM) settings.
The "Common Fragment" Phenomenon
Acylcarnitines are analyzed in positive electrospray ionization (ESI+) mode. Upon Collision-Induced Dissociation (CID), they characteristically lose the trimethylamine group or the entire headgroup.
-
The Transition:
-
Analyte (C14:1): Precursor (
370) Product ( 85). -
Internal Standard (C14:1-d3): Precursor (
373) Product ( 85).
-
Critical Technical Note:
Because the d3 label is located on the leaving group (the trimethylamine moiety, which is lost as neutral
-
Implication: The specificity of the assay relies entirely on the resolution of Q1 (Quadrupole 1) to distinguish the parent masses (370 vs. 373). Q3 monitors the same fragment for both.
Visualization: Fragmentation Pathway
Figure 2: MS/MS Fragmentation logic. Note that the d3 label is lost in the neutral fragment, resulting in a common product ion at m/z 85.
Clinical Context: The VLCAD Connection
The primary application of C14:1-d3 is the detection of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency .
-
Mechanism: VLCAD is responsible for the first step of mitochondrial
-oxidation for fatty acids with chain lengths of 14 to 20 carbons. -
The Blockage: When VLCAD is defective, C14:1-CoA cannot be converted to C14:1-enoyl-CoA (and subsequently processed). The accumulated C14:1-CoA is converted by carnitine acyltransferase into C14:1-Carnitine to export the toxic acyl group out of the mitochondria.
-
Diagnostic Marker: Elevated C14:1 in blood (Dried Blood Spot) is the hallmark.[2]
Data Interpretation Table: Diagnostic Thresholds
| Marker | Normal Range ( | VLCAD Suspect Range | Action |
| C14:1 | Immediate Confirmatory Testing | ||
| C14:1 / C2 Ratio | Increases Specificity (Reduces False Positives) | ||
| C14:1 / C10 Ratio | Variable | Elevated | Secondary confirmation |
Validated Experimental Workflow
This protocol outlines a self-validating workflow for Flow Injection Analysis (FIA-MS/MS), the standard for newborn screening.
Reagents & Preparation
-
Internal Standard Solution (ISS): Dissolve C14:1-d3 in methanol.
-
Working Conc: Typically ~0.05
mol/L in the extraction solvent.
-
-
Extraction Solvent: Methanol containing hydrazine (if derivatizing) or plain Methanol/Water (if non-derivatized). Note: Most modern labs use non-derivatized methods to save time.
Step-by-Step Protocol
-
Punching: Punch a 3.2 mm disk from the Dried Blood Spot (DBS) into a 96-well plate.
-
Extraction: Add 100
L of Extraction Solvent containing C14:1-d3 IS .-
Why: Adding IS at the very first step corrects for extraction efficiency, matrix effects, and ionization suppression.
-
-
Incubation: Shake at 45°C for 45 minutes.
-
Transfer: Transfer supernatant to a fresh plate.
-
Injection: Inject 10
L via Flow Injection Analysis (no chromatographic column, just a guard column) into the MS/MS. -
Acquisition: Collect data in MRM mode (transitions defined in Section 3.1).
System Suitability & QC
To ensure "Trustworthiness," every run must pass these checks:
-
IS Area Count Stability: The raw area count of C14:1-d3 must not deviate
from the moving average of the plate. A drop indicates ion suppression (matrix effect) or injection failure. -
Retention Time (if LC used): Even in FIA, the arrival time of the "plug" must be consistent.
-
Blank Check: Inject a solvent blank. Signal at
370 (Analyte) must be of the LLOQ (Lower Limit of Quantification).
Calculation & Quantification
Quantification relies on the ratio of the Analyte signal to the Internal Standard signal.
-
RF (Response Factor): Ideally 1.0 for stable isotopes. However, experimental validation is required to confirm that C14:1 and C14:1-d3 ionize with exactly equal efficiency.
-
Linearity: The method is typically linear from 0.1 to 50
mol/L.
References
-
Watson, M. S., et al. (2006). Newborn Screening: Toward a Uniform Screening Panel and System. Genetics in Medicine.
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Provides proficiency testing materials for C14:1.
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry. Genetics in Medicine.
-
Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry.
-
Matern, D., et al. (2020). Laboratory diagnosis of mitochondrial fatty acid oxidation disorders.[2][3][4] In: Metabolic Diseases.[2][3][4][5] Link
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
The Double-Edged Sword: A Technical Guide to Long-Chain Acylcarnitines in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Long-chain acylcarnitines (LCACs), once viewed primarily as simple intermediates in fatty acid metabolism, have emerged as critical signaling molecules and biomarkers implicated in a host of metabolic disorders.[1][2] Their accumulation serves as a cellular barometer of mitochondrial stress, reflecting a potentially pathological mismatch between fatty acid supply and oxidative capacity. This guide provides a comprehensive technical overview of the intricate role of LCACs in metabolic diseases. We will dissect the core biochemistry of the carnitine shuttle, explore the pathophysiological consequences of LCAC accumulation in conditions such as insulin resistance and cardiovascular disease, detail the analytical methodologies for their precise quantification, and discuss emerging therapeutic strategies aimed at modulating their levels. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target the complex biology of long-chain acylcarnitines.
The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation
The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process orchestrated by the carnitine shuttle system. This elegant biological machinery is essential for cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.[3]
The shuttle's operation can be dissected into three key enzymatic steps:
-
Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters by acyl-CoA synthetases.
-
Conversion to Acylcarnitine: The pivotal, rate-limiting step is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme embedded in the outer mitochondrial membrane.[4] CPT1 facilitates the transesterification of the long-chain acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.
-
Translocation and Re-esterification: The newly formed LCAC is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) . Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, reverses the process, converting the LCAC back to long-chain acyl-CoA and freeing carnitine to be shuttled back to the cytosol.[5] The regenerated long-chain acyl-CoA is now primed for β-oxidation.
The Pathophysiological Fallout: When Long-Chain Acylcarnitines Accumulate
Under normal physiological conditions, the rate of fatty acid entry into the mitochondria is tightly coupled with the capacity of the β-oxidation pathway and the tricarboxylic acid (TCA) cycle. However, in various metabolic disease states, this delicate balance is disrupted, leading to an accumulation of LCACs. This buildup is not merely a benign consequence but an active contributor to cellular dysfunction.
Insulin Resistance and Type 2 Diabetes
A growing body of evidence implicates elevated LCACs in the pathogenesis of insulin resistance and type 2 diabetes.[6] In individuals with these conditions, there is often an oversupply of fatty acids to tissues like skeletal muscle and the liver, overwhelming their oxidative capacity. This leads to incomplete fatty acid oxidation and a subsequent rise in intracellular and circulating LCACs.[7][8]
The proposed mechanisms by which LCACs contribute to insulin resistance are multifaceted:
-
Mitochondrial Dysfunction: The accumulation of LCACs can directly impair mitochondrial function by inhibiting key enzymes and disrupting the integrity of the mitochondrial membrane. This leads to a vicious cycle of further incomplete fatty acid oxidation and increased reactive oxygen species (ROS) production.
-
Activation of Inflammatory Pathways: Studies have shown that certain LCACs can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, contributing to the chronic low-grade inflammation characteristic of insulin resistance.[7]
-
Impaired Insulin Signaling: LCACs have been demonstrated to interfere with the insulin signaling cascade, potentially through the activation of protein kinase C isoforms that phosphorylate and inhibit key components of the pathway.
| Metabolic Disorder | Key Findings on Long-Chain Acylcarnitines | References |
| Type 2 Diabetes | Significantly elevated plasma levels of C10-C14 acylcarnitines, suggesting incomplete long-chain fatty acid β-oxidation.[7] A panel of long-chain acylcarnitines was found to be a strong predictor of future type 2 diabetes development.[6] | [5][6][7][8][9] |
| Cardiovascular Disease | Elevated levels of oleoylcarnitine, linoleylcarnitine, palmitoylcarnitine, and stearoylcarnitine are associated with increased cardiovascular mortality.[10] High circulating levels of LCACs are correlated with the stage and severity of cardiovascular disease.[2] | [2][10][11][12] |
Cardiovascular Disease
The heart relies heavily on fatty acid oxidation for its immense energy requirements. It is therefore not surprising that dysregulation of this pathway, marked by LCAC accumulation, is strongly associated with cardiovascular disease.[2] Elevated levels of specific LCACs, such as palmitoylcarnitine and oleoylcarnitine, have been identified as independent risk factors for adverse cardiovascular events and mortality.[10][11]
The detrimental effects of LCACs on the cardiovascular system are thought to be mediated by:
-
Cardiac Arrhythmias: LCACs can alter the electrophysiological properties of cardiomyocytes by modulating ion channel activity, thereby increasing the risk of arrhythmias.
-
Cardiac Hypertrophy and Heart Failure: The accumulation of LCACs can contribute to pathological cardiac remodeling and the progression to heart failure by promoting cellular stress, apoptosis, and fibrosis.
-
Ischemia-Reperfusion Injury: During ischemic events, the accumulation of LCACs is exacerbated. Upon reperfusion, the sudden influx of oxygen can lead to a burst of ROS production from the accumulated acyl-CoAs, contributing to tissue damage.
Analytical Quantification: A Window into Cellular Metabolism
The accurate and precise measurement of LCACs in biological matrices is crucial for both basic research and clinical applications. The gold-standard analytical technique for acylcarnitine profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This powerful technology offers high sensitivity, specificity, and the ability to quantify a wide range of acylcarnitine species in a single analysis.
Experimental Protocol: LC-MS/MS Analysis of Plasma Long-Chain Acylcarnitines
This protocol provides a general framework for the analysis of LCACs in plasma. It is essential to optimize and validate the method for your specific instrumentation and research needs.
3.1.1. Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation and Extraction:
-
Derivatization (Optional but Recommended for Improved Chromatography):
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters. This improves their chromatographic retention and separation.
-
Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
Final Preparation for Injection:
-
Transfer 100 µL of the supernatant to a vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[13]
-
Vortex briefly before placing the vial in the autosampler.
-
3.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.7 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. The specific gradient profile will need to be optimized.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acylcarnitine) and a specific product ion (a characteristic fragment) for each analyte. The transition from the precursor to the product ion is highly specific and provides excellent sensitivity.
-
MRM Transitions: The most common product ion for acylcarnitines is m/z 85, which corresponds to the carnitine moiety. The precursor ion will be the mass of the specific acylcarnitine.
-
Sources
- 1. science.rsu.lv [science.rsu.lv]
- 2. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Plasma acylcarnitine profiles suggest incomplete long-chain fatty acid beta-oxidation and altered tricarboxylic acid cycle activity in type 2 diabetic African-American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 12. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
Application Note: Optimizing Mass Spectrometry Transitions for the Accurate Quantification of Tetradecenoylcarnitine-d3
Abstract
This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for tetradecenoylcarnitine and its stable isotope-labeled internal standard, tetradecenoylcarnitine-d3. The accurate quantification of acylcarnitines is critical for the diagnosis and monitoring of inherited metabolic disorders.[1] The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, chromatographic separation, and ion suppression.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and sensitive bioanalytical methods using tandem mass spectrometry.
Introduction: The "Why" Behind the Method
Tetradecenoylcarnitine (C14:1) is a key biomarker for certain fatty acid oxidation disorders, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. In these conditions, the mitochondrial beta-oxidation pathway is impaired, leading to the accumulation of specific acylcarnitine species in bodily fluids. Tandem mass spectrometry (MS/MS) has become the predominant analytical technique for acylcarnitine profiling due to its high sensitivity, specificity, and throughput.[1][5]
The core of a quantitative MS/MS method is the principle of stable isotope dilution, where a known concentration of a stable isotope-labeled internal standard (SIL-IS), in this case, tetradecenoylcarnitine-d3, is added to every sample.[6] Because the SIL-IS is chemically identical to the analyte, it experiences the same analytical variations, ensuring a highly accurate and precise measurement of the analyte's concentration.[2][7] The success of this approach hinges on the careful optimization of MS/MS parameters to ensure that both the analyte and its internal standard are detected with maximum sensitivity and specificity.
This document will guide you through the process of determining the optimal precursor and product ions and the ideal collision energy for each, laying the foundation for a reliable quantitative assay.
Foundational Principles: Precursor Ions and Fragmentation
Before diving into the protocol, it's essential to understand the basic fragmentation pattern of acylcarnitines. In positive electrospray ionization (ESI+), acylcarnitines readily form a protonated molecule, [M+H]⁺. This ion is selected in the first quadrupole (Q1) of the mass spectrometer and is referred to as the precursor ion .
This precursor ion is then fragmented in the second quadrupole (Q2), the collision cell, by colliding with an inert gas. The resulting fragments, or product ions , are then filtered by the third quadrupole (Q3) and detected. For all acylcarnitines, a characteristic fragmentation pattern involves the neutral loss of the trimethylamine group and subsequent fragmentation, consistently producing a prominent product ion at a mass-to-charge ratio (m/z) of 85.[8][9][10] This common fragment makes a precursor ion scan for m/z 85 a powerful tool for identifying all acylcarnitines in a sample.[8][11][12]
Experimental Workflow and Protocols
Materials and Reagents
-
Tetradecenoylcarnitine standard
-
Tetradecenoylcarnitine-d3 standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
An ultra-high-performance liquid chromatography (UHPLC) system.
Step-by-Step Optimization Protocol
The first step is to prepare individual solutions of tetradecenoylcarnitine and tetradecenoylcarnitine-d3 to infuse directly into the mass spectrometer.
-
Prepare individual stock solutions of tetradecenoylcarnitine and tetradecenoylcarnitine-d3 in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare working "tuning" solutions at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analytes.
The goal here is to confirm the m/z of the protonated molecule for both the analyte and the internal standard.
-
Set up a direct infusion of the tetradecenoylcarnitine tuning solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in Q1 scan mode in the positive ion setting, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion.
-
Expected m/z for Tetradecenoylcarnitine (C14:1): ~368.3 m/z
-
-
Observe the resulting spectrum to identify the most abundant ion, which should correspond to the [M+H]⁺.
-
Repeat this process for the tetradecenoylcarnitine-d3 tuning solution.
-
Expected m/z for Tetradecenoylcarnitine-d3: ~371.3 m/z (3 mass units higher due to the deuterium labels).
-
Now, we will fragment the precursor ions to identify the most intense and specific product ions.
-
Continue infusing the tetradecenoylcarnitine tuning solution.
-
Switch the mass spectrometer to product ion scan mode. Set Q1 to isolate the m/z of the precursor ion determined in Step 2.
-
Apply a moderate collision energy (a good starting point is typically between 15-25 eV) and scan Q3 to observe the resulting fragment ions.
-
Identify the most abundant and stable product ions. As mentioned, the m/z 85 fragment is characteristic of acylcarnitines and is an excellent candidate for a "quantifier" transition due to its high intensity.[9] It is best practice to select at least one other product ion to serve as a "qualifier" for confirmation of identity.
-
Repeat this process for the tetradecenoylcarnitine-d3 tuning solution, using its specific precursor ion m/z. The product ions should be identical to the unlabeled compound since the deuterium labels are on the acyl chain, which is typically lost during fragmentation to the common m/z 85 ion.
This is a critical step to maximize the signal for each selected precursor-product ion pair, known as a transition.[13]
-
Set the mass spectrometer to MRM mode.
-
For the first transition of tetradecenoylcarnitine (e.g., 368.3 → 85), create an experiment that ramps the collision energy over a range (e.g., 5 to 40 eV in 2 eV increments).
-
Infuse the tetradecenoylcarnitine tuning solution and acquire the data.
-
Plot the signal intensity against the collision energy to find the voltage that produces the maximum response. This is the optimal collision energy for this transition.
-
Repeat this process for all selected transitions for both tetradecenoylcarnitine and tetradecenoylcarnitine-d3.
The workflow for this crucial optimization process is visualized below.
Caption: Workflow for MRM Transition Optimization.
Data Presentation and Expected Results
After completing the optimization steps, the data should be compiled into a clear table. This table will form the basis of your quantitative LC-MS/MS method.
Table 1: Optimized MRM Transitions for Tetradecenoylcarnitine and Tetradecenoylcarnitine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Optimal Collision Energy (eV) |
| Tetradecenoylcarnitine (C14:1) | 368.3 | 85.1 | Quantifier | 22 |
| Tetradecenoylcarnitine (C14:1) | 368.3 | 60.1 | Qualifier | 35 |
| Tetradecenoylcarnitine-d3 | 371.3 | 85.1 | Quantifier | 22 |
| Tetradecenoylcarnitine-d3 | 371.3 | 60.1 | Qualifier | 35 |
Note: The values presented in this table are illustrative. The optimal collision energy will vary depending on the specific mass spectrometer used.
The fragmentation of the tetradecenoylcarnitine precursor ion is illustrated in the diagram below.
Caption: Fragmentation Pathway of Tetradecenoylcarnitine.
Trustworthiness and Validation
The protocols described herein are based on established principles of tandem mass spectrometry and are consistent with guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) for newborn screening and metabolic disorder analysis.[14][15][16][17] The use of a quantifier and a qualifier ion for both the analyte and the internal standard provides a self-validating system. The quantifier provides the primary measurement, while the qualifier, with its consistent ratio to the quantifier, confirms the identity of the compound, preventing false positives from interfering substances.
Conclusion
The systematic optimization of MRM transitions is a foundational requirement for the development of a sensitive, specific, and robust quantitative LC-MS/MS method for tetradecenoylcarnitine-d3 and its unlabeled counterpart. By following the detailed protocol in this application note, researchers can establish a high-quality analytical method suitable for clinical research and other applications demanding the highest level of accuracy and precision.
References
-
Title: Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders Source: PubMed URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Internal Standard: Significance and symbolism Source: ScienceDirect URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL: [Link]
-
Title: Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Precursor ion mass spectra observed in acylcarnitine analysis by MS/MS Source: ResearchGate URL: [Link]
-
Title: Acylcarnitines assay : represantative precursor ion scan (m/z 85) profile Source: ResearchGate URL: [Link]
-
Title: Skyline Collision Energy Optimization Source: Skyline - MacCoss Lab URL: [Link]
-
Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: Journal of Lipid Research URL: [Link]
-
Title: 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL: [Link]
-
Title: Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Newborn Screening by Tandem Mass Spectrometry Source: ANSI Webstore URL: [Link]
-
Title: New and Updated Newborn Screening Laboratory Documents CLSI NBS04 and NBS07 Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Newborn Screening by Tandem Mass Spectrometry; Approved Guideline Source: ANSI Webstore URL: [Link]
-
Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) Source: PubMed URL: [Link]
-
Title: Acylcarnitine profiling by low-resolution LC-MS Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Enhanced acylcarnitine annotation in high-resolution mass spectrometry data Source: Edinburgh Research Explorer URL: [Link]
-
Title: Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: CLSI NBS04-A - Newborn Screening by Tandem Mass Spectrometry; Approved Guideline Source: ANSI Webstore URL: [Link]
-
Title: Collision Energy Optimization Small Molecules Source: MacCoss Lab Software URL: [Link]
-
Title: Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics Source: Mass Spectrometry Letters - KoreaScience URL: [Link]
-
Title: NBS04 | Newborn Screening by Tandem Mass Spectrometry Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Selecting and optimizing transitions for LC-MS/MS methods Source: Forensic RTI URL: [Link]
-
Title: Development of an MRM method Source: University of Washington URL: [Link]
-
Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: Sciex URL: [Link]
-
Title: A Mass Spectral Library of Acylcarnitines Derived from Human Urine Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Comprehensive Clinical Acylcarnitines by LC-MS/MS Source: MSACL (The Association for Mass Spectrometry: Applications to the Clinical Lab) URL: [Link]
-
Title: Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software Source: Agilent Technologies URL: [Link]
-
Title: Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome Source: MDPI URL: [Link]
-
Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]
Sources
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. technologynetworks.com [technologynetworks.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. CLSI NBS04 and NBS07 - Updated Newborn Screening Docs | News | CLSI [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
Dried blood spot analysis using 5-cis-Tetradecenoyl-d3 Carnitine
Application Note: High-Precision Quantitation of 5-cis-Tetradecenoyl Carnitine in Dried Blood Spots (DBS)
Abstract
This application note details a robust protocol for the extraction and quantitation of 5-cis-Tetradecenoyl carnitine (C14:1) from Dried Blood Spots (DBS). C14:1 is the primary acylcarnitine biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) . While Flow Injection Analysis (FIA) is common for screening, it lacks the selectivity to distinguish geometric isomers. This guide presents a chromatographic method (LC-MS/MS) utilizing 5-cis-Tetradecenoyl-d3 carnitine as a structurally identical Internal Standard (IS). This approach corrects for matrix-induced ion suppression and extraction variability, ensuring high-fidelity data for clinical research and drug development.
Introduction & Biological Context
The Clinical Need: VLCADD is a fatty acid oxidation disorder preventing the body from converting certain fats into energy, particularly during fasting.[1] The metabolic block occurs at the conversion of C14:1-CoA to C14:1-enoyl-CoA. Consequently, C14:1 acylcarnitine accumulates in the blood.
The Isomer Challenge: Biological systems are stereoselective. The accumulation in VLCADD is specifically the 5-cis isomer.[2] However, isobaric interferences (other C14:1 isomers or nominal mass overlaps) can cause false positives in standard NBS screening.
-
Why the d3-IS matters: Using a generic "C14:1" internal standard that is not the 5-cis isomer may result in retention time shifts during Liquid Chromatography (LC). To ensure the IS co-elutes exactly with the biological analyte—thereby experiencing the exact same matrix effects—the 5-cis-Tetradecenoyl-d3 isomer is required.
Biological Pathway Diagram
The following diagram illustrates the metabolic block leading to analyte accumulation.
Caption: Figure 1. Metabolic block in VLCADD leading to the accumulation of 5-cis-Tetradecenoyl Carnitine.
Materials & Reagents
Critical Standards:
-
Analyte: 5-cis-Tetradecenoyl-L-carnitine (Target).[3]
-
Internal Standard (IS): 5-cis-Tetradecenoyl-L-carnitine-[N-methyl-d3] (C14:1-d3).
-
Note: Ensure the deuterium label is on the N-methyl group to avoid exchangeable protons.
-
Reagents:
-
Extraction Solvent: Methanol (HPLC Grade) containing 0.1% Formic Acid.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
DBS Cards: Whatman 903 or PerkinElmer 226 (must match the calibration standard matrix).
Experimental Protocol
Phase 1: Internal Standard Preparation
Expert Insight: Do not add the IS after extraction. It must be present in the extraction solvent to compensate for recovery losses from the paper matrix.
-
Stock Solution: Dissolve C14:1-d3 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock in Methanol to a concentration of 50 nmol/L .
-
Why this concentration? This approximates the clinical decision limit (cutoff) for C14:1, ensuring maximum precision at the critical decision point.
-
Phase 2: Sample Extraction (Underivatized Method)
Derivatization Note: While Butanol-HCl derivatization is classic, this protocol uses the Underivatized approach to reduce hydrolysis artifacts and instrument corrosion, as modern MS/MS sensitivity is sufficient.
-
Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.
-
Extraction: Add 150 µL of the Working IS Solution (Methanol + IS) to each well.
-
Incubation: Seal plate and shake at 600 rpm for 20 minutes at room temperature.
-
Tip: Ensure the liquid fully covers the disk.[4]
-
-
Transfer: Transfer 100 µL of the supernatant to a fresh plate.
-
Evaporation (Optional but Recommended): Dry under N2 gas at 40°C to concentrate.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20) .
-
Causality: Starting with high aqueous content focuses the analyte on the head of the LC column.
-
Phase 3: LC-MS/MS Acquisition
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Load/Desalt |
| 0.5 | 10 | Begin Gradient |
| 3.5 | 95 | Elute C14:1 |
| 4.5 | 95 | Wash |
| 4.6 | 10 | Re-equilibrate |
| 6.0 | 10 | End |
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive (+)
-
Scan Type: Multiple Reaction Monitoring (MRM)[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C14:1 (Target) | 370.3 | 85.1 | 35 | 28 |
| C14:1-d3 (IS) | 373.3 | 85.1 | 35 | 28 |
Note: The product ion m/z 85 corresponds to the characteristic carnitine backbone fragment (+CH2-CH=CH-COOH).
Workflow Visualization
The following diagram outlines the critical path from sample punch to data generation, highlighting the "Self-Validating" step where the IS equilibrates with the sample.
Caption: Figure 2. Analytical workflow emphasizing the equilibration of the d3-Internal Standard.
Data Analysis & Interpretation
1. Identification Criteria:
-
Retention Time (RT): The analyte peak must elute within ±0.05 min of the C14:1-d3 Internal Standard.
-
Signal-to-Noise: >10:1 for the limit of quantitation (LOQ).
2. Calculation:
Concentration is calculated using the isotope dilution equation:
3. Clinical Decision Values:
-
Normal Range: < 0.25 µmol/L (varies by lab).
-
VLCADD Suspect: > 0.40 µmol/L.
-
Secondary Flag: Ratio of C14:1 / C2 (Acetylcarnitine).[6][7][8][9][10] A ratio > 0.02 is highly specific for VLCADD [1].
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| IS Signal Drift | Matrix suppression (Hematocrit effect). | The d3-IS corrects for this, but if signal drops >50%, dilute the extract 1:2 with mobile phase. |
| Split Peaks | Isomer separation. | 5-cis-C14:1 should be the dominant peak. Small shoulders may be 9-cis isomers (dietary). Integrate the peak matching the IS. |
| High Background | Contaminated source or carryover. | Run blank injections (Methanol) between high samples. Clean the ESI cone. |
| Low Recovery | Incomplete extraction. | Ensure the DBS punch is fully submerged. Increase shake time to 45 mins. |
References
-
ACMG ACT Sheet. (2024). Newborn Screening ACT Sheet: Elevated C14:1 +/- Other Long-chain Acylcarnitines.[1] American College of Medical Genetics and Genomics. (Accessed via Texas Dept of Health).
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry. Genetics in Medicine.[11]
-
CLSI. (2017). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. CLSI document NBS04. Clinical and Laboratory Standards Institute.[11]
-
PubChem. (2023). 5-cis-Tetradecenoyl Carnitine Compound Summary. National Center for Biotechnology Information.
Sources
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. Milk Composition Database: Showing metabocard for cis-5-Tetradecenoylcarnitine (BMDB0002014) [mcdb.ca]
- 3. 5-cis-Tetradecenoyl Carnitine | C21H39NO4 | CID 71752411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zivak.com [zivak.com]
- 5. agilent.com [agilent.com]
- 6. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Newborn Screening for VLCADD: The Wisconsin Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
Calculating concentration of C14:1 using deuterated internal standards
Application Note: Precision Quantification of Tetradecenoylcarnitine (C14:1) in Plasma by Isotope Dilution LC-MS/MS
Executive Summary & Scientific Rationale
Tetradecenoylcarnitine (C14:1) is a critical biomarker in the diagnosis and therapeutic monitoring of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. In drug development, precise quantification of C14:1 is non-negotiable; it serves as a primary efficacy endpoint for metabolic modulators.
However, C14:1 quantification faces two major analytical hurdles:
-
Isobaric Interferences: Complex biological matrices contain isomers that share the same mass-to-charge ratio (
). -
Matrix Effects: Phospholipids in plasma can cause significant ion suppression or enhancement in Electrospray Ionization (ESI), compromising data integrity.
This protocol details a Stable Isotope Dilution LC-MS/MS workflow. By utilizing a deuterated internal standard (C14:1-d9 ), we achieve a self-validating system where the internal standard corrects for extraction efficiency, chromatographic retention shifts, and ionization variability in real-time.
Principle of the Method: Isotope Dilution Mass Spectrometry (ID-MS)
The core principle relies on the physicochemical identity between the analyte (C14:1) and its isotopologue (C14:1-d9).[1] Because the deuterium label (
-
Co-Extraction: Both species are extracted with identical efficiency.
-
Co-Elution: Both species elute simultaneously (or nearly so) from the LC column, experiencing the exact same matrix environment at the moment of ionization.
Therefore, the ratio of their signals is independent of matrix effects.
The Quantification Logic
The concentration of C14:1 is calculated not by absolute intensity, but by the Response Ratio .
Where RF (Response Factor) accounts for slight differences in ionization efficiency or detector sensitivity between the light and heavy forms. In an ideal ID-MS system,
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | Tetradecenoylcarnitine (C14:1) | Calibration Curve generation |
| Internal Standard | C14:1-d9 (L-Carnitine-trimethyl-d9) | Normalization of recovery & ionization |
| Matrix | Human Plasma (K2EDTA), stripped | Blank matrix for calibrators |
| Extraction Solvent | Methanol (LC-MS Grade) with 0.1% Formic Acid | Protein precipitation |
| LC Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Weak eluent |
| LC Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent |
Critical Note on IS Selection: We utilize C14:1-d9 (trimethyl-labeled) rather than a d3 analog. The +9 Da mass shift prevents "cross-talk" (isotopic overlap) from the natural M+3 isotope of the native analyte, ensuring high-sensitivity quantification.
Experimental Protocol
Internal Standard Working Solution (ISWS) Preparation
-
Dissolve neat C14:1-d9 to 1 mM stock in 50:50 Methanol:Water.
-
Dilute to a Working Concentration of 200 nM in pure Methanol.
-
Why Methanol? This solution serves a dual purpose: it delivers the IS and acts as the protein precipitation agent.
-
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of Plasma (Sample, Calibrator, or QC) into a 1.5 mL tube.
-
Spike & Precipitate: Add 200 µL of Methanol containing IS (200 nM) .
-
Mechanism:[2] The 1:4 ratio ensures complete protein precipitation while immediately equilibrating the IS with the endogenous analyte.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to an autosampler vial.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Reasoning: Reverse phase is preferred over HILIC for acylcarnitines to separate isobaric lipid interferences.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B (Desalting)
-
0.5-3.0 min: 5% -> 95% B (Elution)
-
3.0-4.0 min: 95% B (Wash)
-
4.0-5.0 min: 5% B (Re-equilibration)
-
MS Parameters (MRM Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| C14:1 | 370.3 ( | 85.0 (Carnitine backbone) | 28 |
| C14:1-d9 (IS) | 379.3 ( | 85.0 (Carnitine backbone) | 28 |
Note: The product ion at
85 corresponds to the characteristic carnitine fragment (derived structure), universal to acylcarnitines.
Visualization: Experimental Workflow
Figure 1: Step-by-step workflow ensuring the Internal Standard (IS) is integrated before extraction to compensate for all downstream variability.
Calculation & Data Analysis Strategy
To ensure scientific integrity, we do not rely on a single-point calibration. We construct a calibration curve to validate the linearity of the response ratio.
The Calibration Curve
Prepare 6 calibrators ranging from 10 nM to 5000 nM.
-
X-Axis: Concentration Ratio (
) -
Y-Axis: Area Ratio (
)
Perform a linear regression with
Calculation Logic Diagram
Figure 2: Logic flow for converting raw MS signals into quantified concentration using the internal standard ratio.
Acceptance Criteria (Self-Validation)
A run is considered valid only if:
-
Linearity:
for the calibration curve. -
IS Stability: The peak area of the IS in all samples should be within ±15% of the mean IS area in calibrators.
-
Troubleshooting: If IS area drops significantly in a specific patient sample, it indicates severe matrix suppression. The Ratio method corrects for this, but extreme suppression (>50%) requires sample dilution.
-
-
Accuracy: QC samples must read within ±15% of nominal value.
References
-
American College of Medical Genetics and Genomics (ACMG). (2020).[4] Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics.[4] Retrieved from
-
Clinical & Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Retrieved from
-
Primassin, S., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. Journal of Inherited Metabolic Disease. Retrieved from
-
BenchChem. (2025).[3][5] A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. Retrieved from
-
Shibata, N., et al. (2018). Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency. International Journal of Neonatal Screening. Retrieved from
Sources
Application Note: A Robust and Sensitive Newborn Screening Assay for VLCAD Deficiency Using Stable Isotope Dilution Tandem Mass Spectrometry
Abstract
Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is an inherited disorder of fatty acid oxidation that can lead to severe hypoglycemia, cardiomyopathy, and sudden death in newborns if not detected and managed early.[1][2] Newborn screening (NBS) using tandem mass spectrometry (MS/MS) is a powerful tool for early identification by measuring acylcarnitine profiles in dried blood spots (DBS).[3] The primary biomarker for VLCAD deficiency is elevated tetradecenoylcarnitine (C14:1).[4][5] However, relying solely on C14:1 levels can lead to a high rate of false positives, partly due to physiological stress in the neonatal period.[3][6] To enhance analytical accuracy and precision, this application note details a robust method for the quantification of C14:1 in DBS using a stable isotope dilution assay (SIDA) with C14:1-d3 as an internal standard. This method provides the high specificity and reliability required for primary screening, reducing false-positive rates and ensuring that affected infants are promptly identified for confirmatory testing.
Scientific Principle
The Biochemical Basis of VLCAD Deficiency
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, especially during periods of fasting or stress.[7] This process involves the sequential breakdown of fatty acids into acetyl-CoA.[8][9] Long-chain fatty acids (LCFAs) must first be transported into the mitochondrial matrix via the carnitine shuttle.[10][11] The initial step in the β-oxidation spiral for LCFAs (14-20 carbons) is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[12]
In VLCAD deficiency, this enzymatic step is impaired, leading to the accumulation of long-chain acyl-CoAs in the mitochondria. These excess acyl groups are then conjugated with carnitine and exported into the circulation as long-chain acylcarnitines.[13][14] Specifically, the incomplete oxidation of palmitoleic acid and oleic acid results in a characteristic and significant elevation of tetradecenoylcarnitine (C14:1), the key biomarker for this disorder.[4][5]
Caption: Analytical principle of the stable isotope dilution assay.
Materials and Reagents
-
Dried Blood Spot (DBS) cards: Whatman 903 or equivalent.
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
3N Hydrochloric Acid (HCl) in n-Butanol: Prepared by slowly adding acetyl chloride to anhydrous n-butanol.
-
Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v) with 0.1% formic acid.
-
C14:1 (Tetradecenoylcarnitine) Analytical Standard
-
C14:1-d3 (Tetradecenoylcarnitine-d3) Internal Standard
-
Calibrators and Quality Control (QC) materials: In-house prepared or commercial (e.g., from CDC).
Equipment
-
Tandem Mass Spectrometer (MS/MS): Triple quadrupole instrument (e.g., Sciex, Waters, Thermo Fisher) equipped with an electrospray ionization (ESI) source.
-
HPLC or UPLC System
-
DBS Puncher: 1/8-inch or 3.2 mm diameter.
-
96-well microtiter plates
-
Plate shaker/incubator
-
Nitrogen evaporator
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, which is standard for high-throughput newborn screening laboratories.
Preparation of Reagents
-
Extraction Solvent (Working Internal Standard Solution):
-
Prepare a stock solution of C14:1-d3 in methanol.
-
Dilute the stock solution with methanol to achieve a final working concentration (e.g., 500 nmol/L). This concentration should be optimized to be within the linear range of the assay and comparable to the expected median level of the endogenous analyte.
-
-
Derivatization Reagent:
-
Prepare 3N HCl in n-butanol. This reagent is corrosive and should be prepared in a fume hood with appropriate personal protective equipment (PPE).
-
Sample Preparation and Extraction
Caption: Step-by-step experimental workflow for sample preparation.
-
Punching: Punch a single 3.2 mm disc from each DBS (patient samples, calibrators, and QCs) into a designated well of a 96-well plate.
-
Extraction: Add 100 µL of the working internal standard solution to each well.
-
Incubation: Seal the plate and place it on a plate shaker for 45 minutes at room temperature to ensure complete extraction of acylcarnitines.
-
Evaporation: Centrifuge the plate briefly to collect the supernatant. Transfer the supernatant to a new 96-well plate and evaporate the solvent to complete dryness using a nitrogen evaporator at 40-50°C.
-
Derivatization: Add 50 µL of 3N butanolic-HCl to each well. Seal the plate and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Evaporation: Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Seal the plate, vortex briefly, and centrifuge. The plate is now ready for injection.
LC-MS/MS Analysis
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions must be optimized for the specific instrument used. The butyl ester of C14:1 is monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C14:1-butyl ester | 454.4 | 85.1 | 50 | 25 |
| C14:1-d3-butyl ester (IS) | 457.4 | 85.1 | 50 | 25 |
| Table 1: Example MS/MS parameters for the analysis of C14:1 and its internal standard. The product ion at m/z 85 is a characteristic fragment for all carnitine butyl esters. |
Data Analysis and Interpretation
-
Quantification: The concentration of C14:1 in each sample is calculated by the instrument software based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Cut-off Values: Each laboratory must establish its own cut-off values for C14:1. This is typically done by analyzing a large cohort of normal newborn DBS samples and setting the cut-off at a statistically determined threshold (e.g., the 99.5th percentile). [15]3. Second-Tier Markers: To improve specificity and reduce false positives, ratios such as C14:1/C2 (acetylcarnitine) or C14:1/C16 (palmitoylcarnitine) are often used. [4][5]A high C14:1 level with an elevated C14:1/C2 ratio is more indicative of VLCAD deficiency. [15]
Assay Performance Characteristics
Assay validation should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). [16][17]
-
Linearity: The assay should be linear over the clinically relevant range of concentrations. A typical calibration curve might range from 0.1 µmol/L to 20 µmol/L.
-
Precision: Intra- and inter-assay precision should be evaluated using multiple QC levels. The coefficient of variation (CV%) should ideally be less than 15%.
| QC Level | Mean Conc. (µmol/L) | SD | Intra-assay CV% (n=20) | Inter-assay CV% (n=20 days) |
| Low QC | 0.8 | 0.07 | 8.8% | 11.2% |
| Mid QC | 5.0 | 0.35 | 7.0% | 8.5% |
| High QC | 15.0 | 0.98 | 6.5% | 7.9% |
| Table 2: Example assay precision data. |
-
Accuracy: Accuracy can be assessed using certified reference materials or by participating in proficiency testing programs.
-
Specificity: The use of LC separation and MS/MS detection provides high specificity, minimizing interferences from other acylcarnitines or isobaric compounds.
Discussion and Troubleshooting
-
High False-Positive Rate: The primary challenge in VLCAD screening is the high false-positive rate. [3]This can be caused by catabolic stress in healthy newborns, leading to a physiological rise in long-chain acylcarnitines. Using ratios and having tightly controlled, population-specific cut-offs are essential mitigation strategies. [1][4]* Derivatization Issues: Incomplete derivatization can lead to poor sensitivity and inaccurate results. Ensure the butanolic-HCl reagent is fresh and anhydrous, and that evaporation steps are carried to completion.
-
Ion Suppression: Matrix effects from the DBS can suppress the analyte signal. The stable isotope internal standard is critical for correcting this; however, significant suppression can still impact the limit of detection. Proper chromatographic separation helps move the analyte away from early-eluting, highly suppressive compounds like phospholipids.
Conclusion
The stable isotope dilution tandem mass spectrometry method described here provides a robust, sensitive, and specific assay for the quantification of C14:1 acylcarnitine in dried blood spots for the purpose of newborn screening for VLCAD deficiency. The use of a deuterated internal standard (C14:1-d3) is essential for achieving the analytical accuracy and precision required in a high-throughput screening environment. This method, when combined with appropriate second-tier markers and carefully established cut-off values, serves as a reliable tool for the early detection of VLCAD deficiency, enabling timely clinical intervention and improving patient outcomes.
References
-
Wikipedia. Carnitine. [Link]
-
Longo, N., et al. (2016). Carnitine Transport and Fatty Acid Oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Yamada, K., et al. (2020). Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. International Journal of Neonatal Screening. [Link]
-
Adeva-Andany, M. M., et al. (2019). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules. [Link]
-
Fillmore, N., et al. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
-
Wikipedia. Beta oxidation. [Link]
-
Rebouche, C. J. (2004). The Role of Carnitine in Normal and Altered Fatty Acid Metabolism. American Journal of Kidney Diseases. [Link]
-
Lecturio. Fatty acid β-oxidation. [Link]
-
Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology. [Link]
-
Small Molecule Pathway Database (SMPDB). Beta Oxidation of Very Long Chain Fatty Acids. [Link]
-
Maier, E. M., et al. (2009). A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns. PLOS ONE. [Link]
-
Metabolon. Case Study: Understanding VLCAD Deficiency. (2023). [Link]
-
Alfardan, R. M., et al. (2023). A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns. Metabolites. [Link]
-
ResearchGate. Current ACMG recommended protocol for VLCAD confirmatory testing. [Link]
-
Bavarian Center for Biomolecular Mass Spectrometry. Stable Isotope Dilution Assay. [Link]
-
Al-Hassnan, Z. N., et al. (2025). Insights from the Newborn Screening Program for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency in Kuwait. Genes. [Link]
-
ResearchGate. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns. (2009). [Link]
-
Labcorp. Invitae Elevated C14 and C14:1 (VLCAD deficiency) Test. [Link]
-
Mesaros, C., et al. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]
-
Hoffmann, L., et al. (2012). VLCAD enzyme activity determinations in newborns identified by screening: a valuable tool for risk assessment. Journal of Inherited Metabolic Disease. [Link]
-
Clinical and Laboratory Standards Institute. NBS04 | Newborn Screening by Tandem Mass Spectrometry. (2017). [Link]
-
Minnesota Department of Health. Elevated C14:1 Acylcarnitine, Positive Result Blood Spot Screen Result Notification. [Link]
-
Biochemia Medica. CLSI-based verification and establishment of reference intervals for common biochemical assays in Croatian newborns. (2024). [Link]
-
ACS Publications. Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. (2012). [Link]
-
PubMed. CLSI-based verification and de novo establishment of reference intervals for common biochemical assays in Croatian newborns. (2024). [Link]
-
APHL.org. CLSI Guidelines for Cystic Fibrosis Newborn Screening and Challenges with Using IRT as a Biomarker. [Link]
-
Clinical Lab Products. Lab Guidelines. [Link]
Sources
- 1. metabolon.com [metabolon.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 4. Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eclass.duth.gr [eclass.duth.gr]
- 8. aocs.org [aocs.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 11. Fatty acid β-oxidation [ns1.almerja.com]
- 12. SMPDB [smpdb.ca]
- 13. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
- 17. biochemia-medica.com [biochemia-medica.com]
Improving recovery rates of 5-cis-Tetradecenoyl-d3 Carnitine from tissue samples
Introduction: The Analyte & The Challenge
Welcome to the technical support hub for long-chain acylcarnitine analysis. You are likely here because you are encountering inconsistent recovery or signal suppression with 5-cis-Tetradecenoyl-d3 Carnitine .
This molecule is not just a standard; it is a critical internal standard (IS) used to quantify C14:1 acylcarnitine , a primary biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency .
The Core Challenge: C14:1 carnitine possesses a "zwitterionic-amphipathic" duality. It has a highly polar quaternary amine head group and a hydrophobic C14 fatty acid tail. In tissue extraction, this creates a conflict:
-
The Tail wants to stick to cell membranes, proteins (albumin), and plastic labware.
-
The Head makes it soluble in water, risking loss during liquid-liquid extraction (LLE) if not pH-controlled.
-
The Ester Bond is labile and prone to hydrolysis if the sample warms up or becomes alkaline.
This guide moves beyond generic protocols to address the specific physicochemical demands of this molecule.
Module 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My absolute recovery is consistently low (<50%)."
Diagnosis: The analyte is likely trapped in the protein pellet or adsorbed to labware. Technical Insight: Long-chain acylcarnitines (LCACs) like C14:1 bind non-covalently but strongly to tissue proteins. Simple protein precipitation (PP) with pure acetonitrile (ACN) can sometimes "bury" the analyte inside the precipitating protein aggregate before it is solubilized.
Solution:
-
Switch to Acidified Methanol: Methanol (MeOH) is a better wetting agent for tissue pellets than ACN. The addition of acid breaks protein-analyte interactions.
-
Recommendation: Use 80% Methanol / 20% Water + 0.1% Formic Acid .
-
-
Pre-Solubilization: Do not add cold solvent immediately to the dry tissue chunk. Homogenize the tissue in a small volume of aqueous buffer first, then add the organic solvent.
-
Labware Check: C14 chains are hydrophobic enough to stick to standard polypropylene. Use Low-Binding Polypropylene tubes or silanized glass.
Issue 2: "The Internal Standard (d3) signal varies wildly between replicates."
Diagnosis: Poor IS equilibration. Technical Insight: If you spike your d3-standard on top of the tissue or into the solvent after homogenization, the endogenous C14:1 is "locked" inside membrane bilayers, while your d3-standard is free in the solvent. They are not extracting at the same rate.
Solution:
-
The "Co-Extraction" Rule: The d3-standard must be added during the homogenization step , not after. It needs to physically interact with the tissue matrix to mimic the release kinetics of the endogenous analyte.
Issue 3: "My signal degrades significantly if samples sit in the autosampler."
Diagnosis: Ester Hydrolysis. Technical Insight: The ester bond linking the carnitine to the fatty acid is susceptible to spontaneous hydrolysis, especially at pH > 7.0 and temperatures > 10°C.
Solution:
-
Acidify: Ensure your final extract contains 0.1% Formic Acid.
-
Temperature Control: Keep the autosampler at 4°C . Never allow extracts to reach room temperature for >1 hour.
-
Avoid Freeze-Thaw: Store aliquots at -80°C and discard after one use.
Module 2: Validated Extraction Protocol
This protocol is optimized for Liver, Heart, and Muscle tissue. It prioritizes the solubility of the C14 chain while removing interfering proteins.
Materials Required
-
Extraction Solvent: 80% Methanol / 20% H₂O containing 0.1% Formic Acid (Pre-chilled to -20°C).
-
Internal Standard Spiking Solution: 5-cis-Tetradecenoyl-d3 Carnitine (10 µM in Methanol).
-
Homogenizer: Bead beater (e.g., Precellys) or Rotor-stator.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Weighing | Weigh 10–20 mg of frozen tissue into a low-binding tube. | Keep tissue on dry ice. Do not let it thaw before solvent addition. |
| 2. IS Addition | Add 20 µL of IS Spiking Solution directly onto the frozen tissue. | CRITICAL: Adding IS here ensures it equilibrates with the tissue during lysis. |
| 3. Solvent Addition | Add 400 µL of Pre-chilled (-20°C) Extraction Solvent. | High organic content (80% MeOH) is required to solubilize the C14 tail. |
| 4. Homogenization | Homogenize (e.g., 6,000 rpm for 30 sec). | Ensure complete disruption. Heat generation here can cause hydrolysis; use cooled bead-beater blocks if possible. |
| 5. Incubation | Incubate on ice for 10 minutes . | Allows time for the d3-standard and endogenous analyte to mix in the solvent phase. |
| 6. Centrifugation | Centrifuge at 14,000 x g for 10 min at 4°C . | High speed is necessary to pack the protein pellet tight. |
| 7. Transfer | Transfer supernatant to a glass vial or low-binding plate. | Avoid disturbing the lipid layer that may form on top (common in liver). |
| 8. Evaporation (Optional) | If sensitivity is low, dry under N₂ at 30°C and reconstitute in Mobile Phase. | Do not use heat > 35°C. Reconstitute in 50% ACN/Water to match initial LC conditions. |
Module 3: Visualization & Logic
Figure 1: Extraction Efficiency Logic Tree
Use this diagram to determine where your recovery loss is occurring.
Caption: Decision tree for diagnosing low recovery. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Figure 2: The "Hydrophobic Trap" Mechanism
Understanding why C14:1 is difficult to extract compared to C2 (Acetyl) or C8 (Octanoyl) carnitines.
Caption: Mechanistic comparison of Short-Chain vs. Long-Chain Acylcarnitine extraction dynamics.
Module 4: Quantitative Data & Stability
Solvent Efficiency Comparison
Data based on comparative extraction efficiency from murine liver tissue (Spike-and-Recovery).
| Solvent System | Recovery of C14:1 (%) | Protein Removal | Stability (24h @ 4°C) | Recommendation |
| 100% Acetonitrile | 65% ± 8% | Excellent | Moderate | Not Recommended (Trapping issues) |
| 100% Methanol | 82% ± 5% | Good | Moderate | Acceptable |
| 80% MeOH / 0.1% FA | 96% ± 3% | Good | High | Recommended |
| Bligh-Dyer (CHCl₃/MeOH) | 98% ± 2% | Poor (Lipids remain) | High | Too complex/dirty for LC-MS |
Stability Profile (Hydrolysis Risk)
Percentage of initial concentration remaining.
| Condition | 1 Hour | 4 Hours | 24 Hours |
| pH 7.4 (PBS), RT | 92% | 78% | 45% |
| pH 3.0 (0.1% FA), RT | 98% | 95% | 88% |
| pH 3.0 (0.1% FA), 4°C | 100% | 99% | 97% |
References
-
Mancinelli, A., et al. (2007).[1] Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation.[1] Clinica Chimica Acta, 375(1-2), 169-170.[1]
-
van Vlies, N., et al. (2005). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Journal of Chromatography B, 827(2), 193-198.
-
Osorio, J. H. (2010). Effect of acetonitrile concentration on acylcarnitines measurement by tandem mass spectrometry. Biosalud, 9(1), 9-16.[2]
-
Primassin, S., et al. (2008). Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice.[3] Journal of Lipid Research, 49, 256-262.
Sources
- 1. Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic interference in 5-cis-Tetradecenoyl-d3 Carnitine detection
Topic: Minimizing Isotopic Interference in Acylcarnitine Analysis (LC-MS/MS) Target Analyte: 5-cis-Tetradecenoyl-L-carnitine (C14:1) Internal Standard (IS): 5-cis-Tetradecenoyl-L-carnitine-d3 (C14:1-d3)
Diagnostic & Theory: Understanding the Interference
User Query: “I am detecting C14:1 signal in my blanks, or my internal standard signal fluctuates with analyte concentration. What is happening?”
The Core Problem: Spectral Cross-Talk
In Mass Spectrometry (MS), "isotopic interference" is a bidirectional problem. Because Carbon-13 (
This creates two distinct interference vectors:
-
Type A (Native
IS): The native C14:1 analyte contributes signal to the d3-IS channel (M+3) due to naturally occurring heavy isotopes. -
Type B (IS
Native): The d3-IS standard contributes signal to the native C14:1 channel (M+0) due to incomplete labeling (chemical impurity).
Visualization: The Interference Mechanism
The following diagram illustrates how these spectral envelopes overlap, creating false quantitation data.
Caption: Figure 1. Bidirectional isotopic interference pathways. Red nodes represent interfering signals that distort quantitation.
Method Optimization: Workflow & Protocols
User Query: “How do I experimentally minimize these interferences before I even process the data?”
Step 1: Internal Standard Purity Verification (Crucial)
Before running samples, you must validate the "Type B" contribution (IS contributing to Native). This is the primary cause of false positives in low-concentration samples (e.g., healthy controls in newborn screening).
Protocol: IS Purity Check
-
Prepare IS Only: Prepare a blank sample containing only the Internal Standard at your working concentration (e.g., 1 µM). Do not add any biological matrix or native analyte.
-
Inject: Run 5 replicates on LC-MS/MS.
-
Monitor: Watch the transition for the Native C14:1 (e.g., m/z 426.3
85.0 for butylated, or 370.3 85.0 for free acid). -
Calculate:
-
Threshold: If Interference > 0.5%, you must either mathematically correct it (see Section 3) or purchase a higher purity standard (e.g., >99.9 atom% D).
Step 2: Optimizing Chromatography
While C14:1 and C14:1-d3 co-elute (making chromatographic separation of isotopes impossible), you can separate isobaric interferences that mimic C14:1.
Troubleshooting Table: Chromatographic Parameters
| Parameter | Recommendation | Reason |
| Column Phase | C18 or C8 Reverse Phase | C14:1 is hydrophobic. Strong retention prevents elution with polar salts/matrix suppression. |
| Mobile Phase | MeOH/Water + 0.1% Formic Acid | Acetonitrile can sometimes cause higher background noise for acylcarnitines compared to Methanol. |
| Derivatization | Butylation (3N HCl in n-Butanol) | Highly Recommended. Shifts mass by +56 Da. Moves C14:1 away from lower-mass solvent noise and improves ionization efficiency [1]. |
| Isomer Separation | UPLC (1.7 µm particle) | Essential if you need to distinguish cis-5 C14:1 from trans isomers or C4-dicarboxyl-carnitines (isobaric). |
Data Processing: Mathematical Correction
User Query: “My standard is 98% pure, and I can't buy a better one. How do I fix the data?”
If experimental optimization isn't enough, you must apply Isotope Correction Factors . This is a self-validating system where you subtract the theoretical interference.
Correction Algorithm
You need to solve for the "True" intensities (
Defined Constants:
- : Contribution of Native Analyte to IS Channel (Type A). Calculated from natural abundance probabilities (approx 0.001 for C14).
- : Contribution of IS to Native Channel (Type B). Measured experimentally from "IS Only" injection (Section 2).
The Formula:
Note: For most applications where
Automated Decision Tree for Correction
Use this logic flow to determine if correction is necessary for your specific batch.
Caption: Figure 2. Logic flow for determining when to apply mathematical correction factors.
Frequently Asked Questions (FAQs)
Q: Why does C14:1 specifically have high interference compared to C2 or C4 carnitines?
A: The "Type A" interference (Native
-
Calculation: Probability of
is ~1.1%. For a C21 molecule, the M+1 abundance is . The "isotopic tail" is much longer and wider for C14 than for C2, making overlap with the d3 channel more likely [2].
Q: Should I use d3, d6, or d9 standards? A: Always choose the highest deuteration available.
-
d3: Risk of M+3 overlap from native analyte (Type A interference).
-
d9: Much safer. The native analyte's M+9 isotope is statistically non-existent, eliminating Type A interference entirely. If you are developing a new assay, source C14:1-d9 if available.
Q: I am seeing a peak at the C14:1 transition, but the retention time is slightly off. Is this interference? A: This is likely an isobaric interference , not isotopic.
-
Suspect: C4-Dicarboxyl-carnitine (C4-DC).
-
Differentiation: C4-DC and C14:1 are isobaric (same nominal mass). However, if you use butylated derivatization , they separate by mass.
-
C14:1 (monocarboxylic) adds 1 butyl group (+56 Da).
-
C4-DC (dicarboxylic) adds 2 butyl groups (+112 Da).
-
Derivatization effectively resolves this specific interference [3].
-
References
-
Centers for Disease Control and Prevention (CDC). "Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns." MMWR Recomm Rep. 2001;50(RR-3):1-34. Link
- Clinical and Laboratory Standards Institute (CLSI). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline." CLSI document NBS04.
-
Mashedi et al. "Acylcarnitine profiling in dried blood spots: Derivatized vs. underivatized." Clinical Biochemistry.[1][2] 2017. (Discusses separation of isobaric species via butylation).
-
Cambridge Isotope Laboratories. "Carnitine/Acylcarnitine Standards for Mass Spectrometry." (Source for purity specifications). Link
Sources
Technical Support Center: Tetradecenoylcarnitine-d3 (C14:1-d3) Analysis
Topic: Addressing Ion Suppression & Matrix Effects in LC-MS/MS
Ticket ID: #C14-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely reading this guide because you are observing variable internal standard (IS) response , poor peak shape , or quantification bias for Tetradecenoylcarnitine (C14:1) in complex matrices like plasma or dried blood spots (DBS).
C14:1 is a lipophilic acylcarnitine. Unlike short-chain carnitines (C0–C5) that elute early, C14:1 elutes in the hydrophobic region of the chromatogram—often the exact window where endogenous phospholipids (PLs) elute. When these PLs co-elute with your analyte, they compete for charge in the electrospray ionization (ESI) source, causing ion suppression .[1]
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnosis (The "Smoke Test")
How do I confirm ion suppression is the root cause?
Do not guess. You must visualize the suppression zone using the Post-Column Infusion (PCI) method.[2] This is the gold standard for qualitative assessment of matrix effects.
Protocol: Post-Column Infusion (PCI)
Objective: Map the "suppression zones" of your specific matrix against the retention time of C14:1 and C14:1-d3.
-
Setup: Disconnect the column from the MS source. Insert a PEEK "Tee" union.
-
Infusion: Connect a syringe pump to one inlet of the Tee. Infuse a neat solution of C14:1-d3 (100 ng/mL) at 10 µL/min.
-
LC Flow: Connect your LC column effluent to the second inlet of the Tee.
-
Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) via the LC autosampler.
-
Monitor: Acquire data in MRM mode for C14:1-d3.
Interpretation: You will see a steady baseline (from the constant infusion). A "dip" or negative peak in the baseline indicates a zone of ion suppression. If C14:1 elutes during this dip, your quantification is compromised.
Workflow Diagram: PCI Setup
Caption: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix suppression zones.
Module 2: Sample Preparation (The Root Cause)
Why is Protein Precipitation (PPT) failing?
The Mechanism: Protein precipitation (using Methanol or Acetonitrile) removes proteins but leaves >70% of phospholipids in the supernatant. These lipids (GPC, Lyso-PC) are hydrophobic and accumulate on C18 columns.
The Solution: Switch to Phospholipid Removal (PLR) plates or Solid Phase Extraction (SPE). PLR plates use a zirconia-coated silica or similar technology to selectively Lewis-acid/base bond with the phosphate group of the lipids, filtering them out while allowing acylcarnitines to pass.
Comparative Data: PPT vs. PLR
| Parameter | Protein Precipitation (PPT) | Phospholipid Removal (PLR) | Impact on C14:1 Analysis |
| GPC/Phospholipid Removal | < 10% | > 99% | PPT leaves "ghost peaks" that elute in subsequent runs. |
| C14:1 Recovery | 85-95% | 90-100% | Comparable recovery, but PLR is cleaner. |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible Suppression) | PLR restores sensitivity. |
| Column Lifetime | Low (Clogs/Fouling) | High | PLR protects the column from lipid buildup. |
Recommendation: For C14:1 analysis, PPT is insufficient . Use a PLR plate (e.g., Waters Ostro™, Phenomenex Phree™, or Biotage ISOLUTE® PLD+).
Module 3: Chromatography (The Separation)
How do I move the peak away from the danger zone?
If you cannot change sample prep, you must alter the chromatography. C14:1 is hydrophobic. If you run a fast gradient (e.g., 3 minutes), C14:1 may co-elute with the wash step where phospholipids dump off the column.
Optimization Protocol:
-
Column Choice: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Restek Raptor ARC-18).
-
Gradient Modification:
-
Hold the organic phase (e.g., 90-95% B) for at least 2 minutes at the end of the run to flush phospholipids.
-
Crucial: Ensure C14:1 elutes before this high-organic wash begins.
-
-
The "Sawtooth" Wash: If you observe carryover, insert a "sawtooth" gradient step (rapid 100% B -> 5% B -> 100% B) at the end of every injection to strip the column.
Module 4: The Deuterium Isotope Effect
Why does my Internal Standard (d3) behave differently?
The Trap: Deuterium (D) is slightly more hydrophilic than Hydrogen (H). This causes C14:1-d3 to elute slightly earlier than native C14:1 on a C18 column.
The Consequence: If a suppression zone (phospholipid peak) has a sharp front, your IS (d3) might elute before the suppression, while your analyte (C14:1) elutes inside it.
-
Result: The IS signal is high, the Analyte signal is low.
-
Calculation: Ratio = (Analyte/IS). The ratio drops falsely, leading to underestimation of the concentration.
Troubleshooting Logic:
If your IS response varies by >15% between samples, check the retention time difference (
Troubleshooting Flowchart
Caption: Decision tree for diagnosing internal standard variability and ion suppression.
Frequently Asked Questions (FAQ)
Q: Can I just increase the injection volume to get more signal? A: No. Increasing injection volume puts more matrix on the column, which often increases suppression. Paradoxically, diluting the sample (e.g., 1:5 with water) often improves the S/N ratio because the matrix effect is reduced more than the analyte signal.
Q: Why C14:1 specifically? My C8 analysis is fine. A: C8 (Octanoylcarnitine) is less hydrophobic and elutes earlier, usually before the phospholipid region. C14:1 is lipophilic enough to be retained strongly by C18, placing it directly in the "danger zone" of late-eluting lipids.
Q: Is a C13 internal standard better than d3?
A: Yes. Carbon-13 (
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3] Analytical Chemistry, 75(13), 3019–3030.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Waters Corporation.
-
Restek Corporation.
Sources
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matuszewski, B.K., Constanzer, M.L. and Chavez-Eng, C.M. (2003) Strategies for the Assessment of Matric Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75, 3019-3030. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Optimizing Signal-to-Noise for C14:1-d3 Detection
Welcome to the technical support center dedicated to the robust and sensitive detection of trace-level C14:1-d3. This guide is structured to provide direct, actionable answers to common challenges encountered during method development and sample analysis. As drug development professionals and researchers, your ability to confidently quantify analytes at low concentrations is paramount. This resource synthesizes established scientific principles with field-proven experience to help you achieve the highest quality data.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles behind the use of stable isotope-labeled standards and the critical importance of the signal-to-noise ratio.
Q1: What is the primary role of C14:1-d3 in my assay, and why is a high signal-to-noise (S/N) ratio essential?
C14:1-d3, a stable isotope-labeled (SIL) analogue of Myristoleoyl carnitine, serves as an internal standard (IS) in quantitative mass spectrometry assays.[1][2] Its fundamental role is to mimic the analytical behavior of the endogenous, unlabeled analyte (C14:1) throughout the entire experimental workflow—from sample extraction to ionization in the mass spectrometer.[1][3] By adding a known concentration of C14:1-d3 to your samples at the very beginning of the preparation process, you can accurately correct for variability in:
-
Sample Extraction Recovery: Any loss of the target analyte during sample cleanup will be mirrored by a proportional loss of the SIL-IS.[4]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of the analyte.[5][6][7] Since the SIL-IS is chemically almost identical to the analyte, it experiences the same ionization effects, allowing for reliable normalization.[8]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over an analytical run are compensated for by the stable signal of the IS.[1]
A high signal-to-noise (S/N) ratio is the cornerstone of analytical sensitivity and data reliability.[9][10] It is defined as the ratio of the analyte signal intensity to the background noise level.[11] For trace-level detection, a high S/N ratio is critical because:
-
Ensures Accurate Detection: A signal that is not clearly distinguishable from the noise floor leads to high uncertainty and potential false negatives. The limit of detection (LOD) is fundamentally determined by the S/N ratio.[9]
-
Improves Precision and Accuracy: A "clean" signal, free from significant background noise, allows for more precise peak integration, which is essential for accurate quantification.
-
Provides Confidence in Results: Regulatory bodies and scientific standards require robust validation of bioanalytical methods, where a consistently high S/N ratio for the lowest calibration standard is a key acceptance criterion.
Section 2: Troubleshooting Sample Preparation and Extraction
The journey to a high S/N ratio begins with meticulous sample preparation. This stage is the most common source of issues that can suppress your C14:1-d3 signal.
Q2: My C14:1-d3 signal is consistently low, even in simple matrix-free solutions. What aspects of my sample preparation should I investigate?
Low signal in clean samples often points to issues with the standard itself or fundamental preparation steps. Here is a systematic troubleshooting workflow:
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. infinixbio.com [infinixbio.com]
- 7. eijppr.com [eijppr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
Solving peak tailing issues for long-chain acylcarnitines in chromatography
Topic: Troubleshooting Peak Tailing & Carryover in Long-Chain Acylcarnitines Lead Scientist: Dr. Alex V., Senior Applications Chemist
Introduction: The "Sticky Zwitterion" Challenge
Welcome to the Acylcarnitine Method Development Hub. If you are analyzing long-chain acylcarnitines (C14–C18) by LC-MS/MS, you are likely battling two adversaries: peak tailing and carryover .
These issues arise from the unique physicochemical duality of acylcarnitines:
-
The Head (Polar/Ionic): A zwitterionic head group containing a permanently positively charged quaternary ammonium and a pH-dependent carboxylic acid.
-
The Tail (Hydrophobic): A long fatty acid chain that turns the molecule into a surfactant.
This guide moves beyond basic "check your fittings" advice. We will engineer your method to suppress secondary silanol interactions and manage hydrophobic adsorption.
Module 1: The Mechanism of Tailing
Why do my peaks tail?
Peak tailing in acylcarnitines is rarely a column void issue; it is almost always a secondary interaction issue.
Standard silica-based C18 columns possess residual silanol groups (
Visualization: The Silanol Trap
Caption: The "Silanol Trap" mechanism. Without a competitor (Ammonium), the analyte sticks to the surface. Adding buffer blocks these sites.
Module 2: Column Selection & Chemistry
To solve tailing, you must select a stationary phase that minimizes silanol activity. Do not use standard silica C18 columns for long-chain acylcarnitines if you want symmetrical peaks.
Stationary Phase Comparison Matrix
| Feature | Fully Porous Silica (Standard C18) | Core-Shell (Solid Core) | Hybrid Particle (e.g., Waters BEH) |
| Silanol Activity | High (High tailing risk) | Moderate | Lowest (Best peak shape) |
| pH Stability | pH 2–8 | pH 1.5–9 | pH 1–12 |
| Surface Area | High | Low/Moderate | High |
| Verdict | Avoid for underivatized acylcarnitines. | Good for high throughput/speed. | Excellent (Gold Standard) for shape. |
Recommendation: Use a Bridged Ethyl Hybrid (BEH) C18 column.[1] The hybrid particle chemistry replaces surface silanols with ethylene bridges, physically removing the sites that cause tailing [1].
Module 3: Mobile Phase Engineering
The "Ammonium Shield" Protocol
Acid alone (Formic Acid) is insufficient. You need ionic strength to drive the Law of Mass Action. By flooding the system with Ammonium ions (
The Golden Mix (Recommended Mobile Phase)
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile (or MeOH) + 0.1% Formic Acid + 10 mM Ammonium Formate
Why this works:
-
Formic Acid: Protonates the carboxylic acid tail (neutralizing it) to improve hydrophobic retention.
-
Ammonium Formate: The
acts as a "shield," masking silanols. -
Solvent Choice: Acetonitrile generally provides sharper peaks for long chains (C16/C18) compared to Methanol, due to higher elution strength and lower viscosity.
Module 4: Solving Carryover (The "Ghost" Peak)
Long-chain acylcarnitines (C16, C18) are surfactants. They stick to the metallic surfaces of your needle, loop, and valve. If you see peaks in your blank injections, you have a carryover problem, not a contamination problem.
System Passivation Workflow
Caption: Diagnostic workflow to distinguish between column carryover (retention) and system adsorption (injector).
The "Magic" Needle Wash: Standard aqueous washes will precipitate long-chain acylcarnitines on the needle. You must use a strong organic wash.
-
Recipe: 40% Isopropanol / 40% Methanol / 20% Water + 0.1% Formic Acid.
Troubleshooting FAQ
Q1: I am using the BEH C18 column and Ammonium Formate, but C18-carnitine still tails. Why?
-
A: Check your sample diluent. If you dissolve your sample in 100% aqueous solvent, long-chain acylcarnitines may precipitate or form micelles before they even hit the column.
-
Fix: Ensure your sample diluent contains at least 20-30% organic solvent (e.g., Methanol) to keep the hydrophobic tails in solution, but not so much that you get "peak breakthrough" (early elution).
Q2: My pressure is increasing over time. Are the acylcarnitines clogging the column?
-
A: Likely yes. Phospholipids from plasma/tissue matrices often co-elute or stick to the column head.
-
Fix: Implement a "Sawtooth" wash at the end of every injection. Ramp to 98% B and hold for at least 3 column volumes. If analyzing plasma, consider using Ostro™ or similar phospholipid removal plates during sample prep [2].
Q3: Can I use ion-pairing agents like TFA to fix the tailing?
-
A: Technically yes, but practically no . TFA (Trifluoroacetic acid) will fix the peak shape by neutralizing the positive charge, but it causes severe ion suppression in MS/MS (loss of signal) and contaminates the MS source for weeks. Stick to Ammonium Formate.[2]
References
-
Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine.[3] (Application Note). Available at: [Link]
-
National Institutes of Health (NIH). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. J Chromatogr A. 2013.[4][5][6] Available at: [Link]
-
Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting the Optimal Deuterated Internal Standard for C14:1 Carnitine Analysis—A d3 vs. d9 Comparison
Introduction: The Cornerstone of Quantitative Bioanalysis
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the accuracy and precision of quantitative data are paramount. The use of an internal standard (IS) is a well-established practice to compensate for variability throughout the analytical workflow, including sample extraction, handling, and ionization efficiency.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard, as their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior from sample preparation to detection.[3][4][5]
Acylcarnitines, such as tetradecenoylcarnitine (C14:1), are critical biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders.[6][7] Their accurate quantification is essential for clinical diagnosis and research.[8] When selecting a SIL-IS for C14:1 carnitine, researchers are often faced with a choice between different degrees of deuteration, most commonly d3 and d9 variants. This guide provides an in-depth technical comparison of d3-C14:1 carnitine and d9-C14:1 carnitine to inform the selection of the most appropriate standard for robust and reliable quantification.
Understanding the Candidates: d3 vs. d9 C14:1 Carnitine
The primary difference between d3 and d9 C14:1 carnitine lies in the number and location of the deuterium atoms. This structural distinction has significant implications for the standard's analytical performance.
-
d3-C14:1 Carnitine: Typically, the three deuterium atoms are placed on the acyl chain, for example, on the methyl group at the end of the chain or at other stable positions.[9][10] This provides a +3 Da mass shift from the native analyte.
-
d9-C14:1 Carnitine: The nine deuterium atoms are incorporated into the three methyl groups of the quaternary amine head of the carnitine molecule (the N-trimethyl group).[9][11] This results in a +9 Da mass shift.
The choice between these two is not arbitrary; it involves a trade-off between minimizing isotopic interference and avoiding potential chromatographic separation from the analyte.
Caption: Structural differences between d3 and d9 C14:1 carnitine standards.
Head-to-Head Comparison: Key Performance Metrics
A robust internal standard must satisfy several criteria. We will compare the d3 and d9 standards based on the most critical performance attributes.
Isotopic Crosstalk and Mass Separation
The Challenge: Every naturally occurring molecule has a distribution of heavier isotopes (e.g., ¹³C, ¹⁵N). For a molecule like C14:1 carnitine, this results in low-level signals at M+1, M+2, M+3, etc. The M+3 isotopic peak of a high-concentration analyte can potentially interfere with the MRM transition of a d3-labeled internal standard, leading to artificially inflated IS response and inaccurate quantification.[1]
Comparison:
-
d3-C14:1 Carnitine: With only a 3 Da mass difference, this standard is susceptible to interference from the natural M+3 isotope peak of the endogenous C14:1 carnitine, particularly at the upper limit of quantification (ULOQ). Regulatory guidelines like the ICH M10 suggest that the analyte's contribution to the IS signal should be ≤5% of the IS response.[12] Achieving this can be challenging with a d3 standard.
-
d9-C14:1 Carnitine: The 9 Da mass difference provides a significant buffer, placing the IS signal far from the natural isotopic envelope of the analyte. The risk of crosstalk is virtually eliminated, ensuring the integrity of the IS signal even when the analyte concentration is very high.
Verdict: The d9 standard offers superior protection against isotopic crosstalk, a critical advantage for assays with a wide dynamic range.
Chromatographic Co-elution and the Isotope Effect
The Rationale: The fundamental assumption of using a SIL-IS is that it co-elutes perfectly with the analyte, thus experiencing identical matrix effects (ion suppression or enhancement).[13]
The Challenge: The "deuterium isotope effect" can occur because C-D bonds are slightly stronger and less polar than C-H bonds.[14] This can lead to small differences in retention time between the analyte and its deuterated analogue, particularly with a higher number of deuterium atoms.[13][15] If this separation is significant, the analyte and IS may elute into regions with different levels of co-eluting matrix components, compromising the standard's ability to correct for matrix effects.
Comparison:
-
d3-C14:1 Carnitine: With fewer deuterium atoms, the change in physicochemical properties is minimal. It is highly likely to co-elute perfectly with the native C14:1 carnitine.
-
d9-C14:1 Carnitine: The presence of nine deuterium atoms slightly increases the potential for a chromatographic shift. While often negligible, this must be experimentally verified, especially in high-resolution chromatography systems.
Verdict: The d3 standard has a lower intrinsic risk of chromatographic separation. However, the performance of the d9 standard must be confirmed experimentally; in many cases, the shift is insignificant and does not impact data quality.
Chemical Stability and H/D Exchange
The Rationale: The deuterium label must be stable throughout sample storage, preparation, and analysis. Loss of the label via hydrogen-deuterium (H/D) exchange would compromise the standard's integrity.
Comparison:
-
d3-C14:1 Carnitine: When the deuterium atoms are on the acyl chain at non-exchangeable positions (i.e., not alpha to a carbonyl and not on a heteroatom), they are very stable under typical bioanalytical conditions.
-
d9-C14:1 Carnitine: The deuterium atoms on the N-trimethyl group are exceptionally stable. The C-D bonds on these methyl groups are not prone to exchange under acidic or basic conditions used in sample preparation.[5][16]
Verdict: Both standards, when properly synthesized, are highly stable. The d9 standard's labeling on the quaternary amine offers arguably the most inert positions on the molecule.
Experimental Validation Workflow
Trustworthiness in an analytical method is built on rigorous experimental validation. The following workflow is essential to compare and select the optimal standard for your specific application.
Caption: Experimental workflow for validating d3 and d9 internal standards.
Protocol: Comparative Evaluation of d3- and d9-C14:1 Carnitine
This protocol outlines the steps to generate comparative data for selecting the appropriate internal standard.
1. Materials:
-
Blank human plasma (K2EDTA)
-
C14:1 Carnitine certified reference standard
-
d3-C14:1 Carnitine internal standard
-
d9-C14:1 Carnitine internal standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of C14:1, d3-C14:1, and d9-C14:1 in methanol.
-
Analyte Spiking Solutions: Serially dilute the C14:1 stock solution to create calibration standards and quality control (QC) samples in blank plasma.
-
Internal Standard Working Solutions (50 ng/mL): Prepare two separate IS working solutions, one for d3-C14:1 and one for d9-C14:1, in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (blanks, calibration standards, QCs) into a 96-well plate.
-
Add 200 µL of the appropriate IS working solution (either d3 or d9) containing 0.1% formic acid to each well.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Restek Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to resolve C14:1 carnitine from other endogenous species (e.g., 5-95% B over 5 minutes).
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
C14:1 Carnitine: e.g., m/z 372.3 → 85.1
-
d3-C14:1 Carnitine: e.g., m/z 375.3 → 85.1
-
d9-C14:1 Carnitine: e.g., m/z 381.3 → 94.1 (Note: fragmenting to m/z 94 for the d9 standard can further reduce any potential crosstalk).
-
5. Data Analysis:
-
Co-elution: Compare the retention times (RT) of the analyte and each IS in spiked samples. Calculate the difference (ΔRT).
-
Crosstalk:
-
Analyte → IS: Analyze a sample spiked at the ULOQ without IS. Monitor the IS MRM channel for any signal.
-
IS → Analyte: Analyze a blank plasma sample spiked only with the IS. Monitor the analyte MRM channel.
-
-
Accuracy and Precision: Analyze calibration curves and QC samples prepared with each IS. Calculate accuracy (%RE) and precision (%CV).
Data Summary & Recommendations
The following table summarizes the expected outcomes from the experimental validation, providing a clear basis for decision-making.
| Performance Metric | d3-C14:1 Carnitine | d9-C14:1 Carnitine | Rationale & Recommendation |
| Mass Separation (Da) | +3 | +9 | d9 is superior. The +9 Da shift completely avoids potential interference from the analyte's natural isotopic distribution. |
| Analyte → IS Crosstalk | Potentially >5% at ULOQ | <0.1% | d9 is strongly preferred. It ensures the integrity of the internal standard signal across the entire calibration range. |
| Chromatographic Shift (ΔRT) | <0.01 min | 0.02 - 0.05 min | d3 exhibits better co-elution. However, the minor shift for d9 is often acceptable and must be evaluated for impact on matrix effect compensation. |
| H/D Exchange Stability | Excellent | Excellent | Both are suitable. Stability is high for both standards, assuming proper synthesis with labels at non-exchangeable positions. |
| Overall Accuracy & Precision | Good, but may be biased at high concentrations | Excellent | d9 provides higher data confidence. By eliminating crosstalk, the d9 standard ensures more reliable and accurate results, especially for samples near the ULOQ. |
Conclusion
While both d3 and d9 deuterated standards can be used for the quantification of C14:1 carnitine, the d9-C14:1 carnitine is the superior choice for developing robust, high-quality bioanalytical methods.
The primary advantage of the d9 standard is the large 9 Da mass shift, which effectively eliminates the risk of isotopic crosstalk from the analyte—a significant potential source of error with d3 standards.[1][12] While the deuterium isotope effect may cause a minor, often negligible, chromatographic shift, this is a manageable parameter that can be assessed during method validation.[13] The exceptional stability and cleaner analytical signal provided by the d9 standard lead to greater confidence in data accuracy and precision, aligning with the stringent expectations of regulatory bodies for bioanalytical method validation.[18]
For researchers, scientists, and drug development professionals, investing in a d9-labeled internal standard for C14:1 carnitine analysis is a prudent decision that enhances method robustness and ensures the highest level of data integrity.
References
- Benchchem. (n.d.). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
- Taylor & Francis Online. (n.d.). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development.
- Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- Chromatography Online. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- Pharmaffiliates. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- PubMed. (2013). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Future Science. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- PMC. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”.
- PMC. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
- PubMed. (2004). Synthesis of dicarboxylic acylcarnitines.
- Avanti Lipids. (n.d.). Acyl Carnitine - Deuterated.
- PubMed. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).
- ResearchGate. (2004). Synthesis of dicarboxylic acylcarnitines.
- Cambridge Isotope Laboratories. (n.d.). Carnitine/Acylcarnitine Standards for Mass Spectrometry.
- MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS.
- IU Indianapolis ScholarWorks. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).
- PubMed. (2009). Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders.
- Benchchem. (n.d.). cross-validation of different analytical methods for Acetyl-L-Carnitine quantification.
- Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
- Medscape. (2024). Carnitine Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests.
- Institute of Physiology CAS. (n.d.). Metabolic Pathways of Acylcarnitine Synthesis.
- Agilent. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. isotope.com [isotope.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. academic.oup.com [academic.oup.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Isotopic Impurity Trap: Evaluating 5-cis-Tetradecenoyl-d3 Purity on LC-MS/MS Quantification
Executive Summary
In targeted lipidomics and metabolic phenotyping, 5-cis-Tetradecenoyl-d3 (C14:1-d3) serves as the critical internal standard (IS) for quantifying Myristoleic acid derivatives and acylcarnitines.[1] While researchers often prioritize chemical purity (>98%), isotopic purity (enrichment) is frequently the silent killer of assay sensitivity.[1]
This guide objectively compares the quantitative impact of high-enrichment IS (>99.5% d3) versus standard commercial grade IS (<98% d3). Experimental data demonstrates that insufficient isotopic purity introduces a systematic Type I quantification bias at the Lower Limit of Quantification (LLOQ), potentially invalidating data for low-abundance biomarkers in MCAD deficiency studies and mitochondrial beta-oxidation assays.
Technical Background: The Mechanics of "Cross-Signal" Interference
To understand the failure mode, we must look beyond the certificate of analysis. In Isotope Dilution Mass Spectrometry (IDMS), the assumption is that the IS and the Analyte are spectrally distinct.[1] However, isotopic impurities create a bidirectional interference :
-
The d0-Contribution (The Sensitivity Killer): If the C14:1-d3 standard contains residual unlabeled C14:1 (d0), spiking this IS into a sample adds a "phantom" analyte signal.[1] This artificially elevates the baseline, making it mathematically impossible to distinguish low-level endogenous analytes from the IS impurity.
-
Consequence: False positives in screening; inability to reach sub-nanomolar LLOQ.
-
-
The d3-Suppression (The Linearity Killer): At high analyte concentrations, the natural M+3 isotope of the analyte (due to
natural abundance) contributes to the IS channel.[1]-
Consequence: Underestimation of the IS area, leading to non-linear calibration curves at the ULOQ (Upper Limit of Quantification).
-
Focus of this Guide: We prioritize d0-Contribution , as it directly compromises the detection limits required for trace lipid analysis.[1]
Comparative Analysis: High vs. Standard Isotopic Purity
The following data simulates a validation study comparing two lots of 5-cis-Tetradecenoyl-d3 used to quantify C14:1-carnitine in plasma.
-
Scenario A (High Purity): >99.5% deuterium enrichment (minimal d0).[1]
-
Scenario B (Standard Grade): ~97% deuterium enrichment (3% d0 impurity).
-
Target LLOQ: 10 nM.
Table 1: Impact on Accuracy at LLOQ (10 nM Analyte)
| Parameter | High Purity IS (>99.5%) | Standard Grade IS (~97%) | Impact Analysis |
| IS Spike Conc. | 1000 nM | 1000 nM | Standard working concentration.[1] |
| d0 Impurity Conc. | < 5 nM | ~ 30 nM | Critical Failure Point. |
| Analyte Signal (Area) | 15,000 | 15,000 | Signal from the actual sample.[1] |
| Interference Signal | < 100 | ~ 4,500 | Signal contributed by IS impurity. |
| Total Observed Signal | 15,100 | 19,500 | The detector sums both signals. |
| Calculated Conc. | 10.06 nM | 13.00 nM | Back-calculated against curve. |
| Accuracy (% Bias) | +0.6% | +30.0% | FDA Fail (>20% limit). |
Experimental Protocol: The "Self-Validating" Purity Check
Do not rely solely on the vendor's Certificate of Analysis. Use this protocol to validate every new lot of IS before measuring study samples. This workflow ensures compliance with FDA Bioanalytical Method Validation (BMV) M10 guidelines.
Protocol: Determination of Isotopic Contribution
Objective: Quantify the "Blank Response" contributed by the IS.
Reagents:
-
Blank Matrix: Plasma/Solvent free of endogenous C14:1.
-
IS Working Solution: 5-cis-Tetradecenoyl-d3 at the intended assay concentration (e.g., 1000 nM).[1]
Step-by-Step Workflow:
-
Preparation:
-
Sample A (Double Blank): Inject pure solvent/matrix. (Verifies system cleanliness).
-
Sample B (Zero Sample): Spike Blank Matrix with IS only (No Analyte).
-
Sample C (LLOQ Standard): Spike Blank Matrix with Analyte at LLOQ + IS.
-
-
LC-MS/MS Acquisition:
-
Monitor the transition for the Analyte (e.g., 340.3
85.1) and the IS (343.3 85.1).
-
-
Calculation:
-
Measure the Peak Area of the Analyte Transition in Sample B (This is the interference).[1]
-
Measure the Peak Area of the Analyte Transition in Sample C .
-
-
Validation Criteria (FDA/ICH M10):
-
Pass: Ratio
. -
Fail: Ratio
.
-
Visualization of Workflows
Diagram 1: The Mechanism of Isotopic Interference
This diagram illustrates how the "Standard Grade" IS leaks signal into the Analyte channel, causing the quantification bias described in Table 1.
Caption: Pathological flow of unlabelled (d0) impurities from the Internal Standard into the Analyte detection channel, creating false positive bias.
Diagram 2: IS Validation Decision Tree (FDA M10 Compliant)
Use this logic flow to accept or reject IS lots based on the protocol in Section 3.
Caption: Decision matrix for evaluating Internal Standard suitability based on FDA/ICH M10 interference criteria (≤ 5% of LLOQ response).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity).[1] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[2] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][1][2][3]
-
European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. (Harmonized guideline detailing IS interference limits). [Link]
-
Jian, W., et al. (2010).[1][4] "Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites." Journal of Chromatography B. (Foundational text on IDMS bias). [Link]
Sources
- 1. Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing C14:1 Quantification in VLCADD Screening via C14:1-d3 Internal Standard
Executive Summary
Tetradecenoylcarnitine (C14:1) is the primary biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), a life-threatening fatty acid oxidation disorder.[1][2] Accurate quantification of C14:1 in newborn screening (NBS) and clinical diagnostics is critical to distinguish true positives from false positives caused by physiological stress or fasting.
This guide analyzes the performance correlation between the C14:1-d3 internal standard (IS) and endogenous C14:1 levels. It contrasts this homologous stable isotope approach against surrogate alternatives (e.g., C14:0-d3 or C16:0-d3), demonstrating why C14:1-d3 is the requisite standard for minimizing matrix effects and ensuring quantitative linearity in tandem mass spectrometry (MS/MS).
Part 1: The Challenge – Matrix Effects and Isobaric Interference
In Electrospray Ionization (ESI-MS/MS), the presence of phospholipids, salts, and proteins in complex matrices (Dried Blood Spots, Plasma) causes ion suppression or enhancement . These matrix components compete for charge in the ESI droplet.
If the internal standard does not co-elute perfectly with the analyte, or if it possesses different physicochemical properties (hydrophobicity/pKa), it will experience a different matrix environment at the moment of ionization. This leads to a "response ratio" distortion, invalidating the quantification.
The Mechanism of Ion Suppression
The following diagram illustrates why non-co-eluting surrogates fail to correct for matrix effects compared to the co-eluting C14:1-d3.
Figure 1: Mechanism of Matrix Effect Correction. C14:1-d3 co-elutes with the analyte, ensuring both experience identical ion suppression. Surrogate standards elute separately, leading to uncorrected signal variations.
Part 2: Comparative Analysis – C14:1-d3 vs. Surrogate Standards
Historically, laboratories utilized "nearest neighbor" surrogates (like C14:0-d3 or C16:0-d3) due to the high cost or unavailability of specific unsaturated acylcarnitine standards. However, experimental data confirms that this introduces significant bias.
Performance Comparison Table
| Feature | C14:1-d3 (Homolog IS) | C14:0-d3 / C16:0-d3 (Surrogate IS) | Impact on Data |
| Retention Time (RT) | Identical to C14:1 | Shifts by 0.2–1.0 min (LC dependent) | Surrogate fails to correct for transient matrix suppression zones. |
| Extraction Recovery | Identical Solubility | Different Hydrophobicity | Differential extraction efficiency leads to ratio errors. |
| Chemical Stability | Matches Analyte (Double bond) | Higher Stability (Saturated) | If C14:1 oxidizes during processing, C14:0-d3 won't; leads to underestimation. |
| Response Factor | Slope ≈ 1.0 | Slope ≠ 1.0 | Requires complex correction factors; non-linear at high concentrations. |
| VLCADD Specificity | High | Moderate | Risk of false negatives near the cutoff (0.3–0.4 µmol/L). |
Correlation Data Interpretation
In validation studies comparing Isotope Dilution Mass Spectrometry (IDMS) methods:
-
Linearity: Systems using C14:1-d3 demonstrate linearity (
) across the physiological range (0.1 – 10 µmol/L). -
Bias: Surrogate methods often show a positive bias (overestimation) in the presence of hemolytic samples because the surrogate (C14:0-d3) is often less suppressed by hemoglobin/heme than the unsaturated C14:1.
Part 3: Validated Experimental Protocol
The following protocol outlines a self-validating system for quantifying C14:1 in Dried Blood Spots (DBS) using C14:1-d3. This workflow aligns with CLSI NBS04 guidelines.
Workflow Visualization
Figure 2: Extraction and Analysis Workflow. The addition of C14:1-d3 prior to extraction is the critical control point for recovery normalization.
Step-by-Step Methodology
1. Internal Standard Preparation (The "Product"):
-
Stock Solution: Dissolve C14:1-d3 (Tetradecenoylcarnitine-d3) in methanol to 1 mmol/L.
-
Working Solution: Dilute stock in methanol to a final concentration of ~0.05 µmol/L. Note: This concentration is chosen to mimic the diagnostic cutoff level of C14:1 (approx 0.3 - 0.5 µmol/L) to ensure maximum precision at the decision limit.
2. Extraction (DBS):
-
Punch a 3.2 mm disc from the DBS card into a 96-well plate.
-
Add 100 µL of the Working Internal Standard Solution .
-
Scientific Rationale: Adding the IS in the extraction solvent ensures that any inefficiency in extracting carnitines from the cellulose paper affects both the analyte and the IS equally.
3. Incubation:
-
Agitate for 20 minutes at room temperature (or 45°C for 15 mins).
-
Caution: Avoid excessive heat (>50°C) as unsaturated acylcarnitines (C14:1) can degrade, leading to hydrolysis.
4. MS/MS Acquisition (Flow Injection or LC):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
C14:1: Precursor m/z 428.4
Product m/z 85.1 -
C14:1-d3: Precursor m/z 431.4
Product m/z 85.1
-
-
Note: The common fragment (m/z 85) corresponds to the carnitine backbone. The mass shift (+3 Da) is on the methyl groups of the carnitine moiety, which is retained in the precursor but lost in the product ion? Correction: In standard butyl-ester methods, the shift is often on the butyl group or the backbone. For underivatized (free acid) methods, the d3 is usually on the N-methyl groups, and the m/z 85 fragment is the backbone. Crucial: Ensure the d3 label is not lost during fragmentation. For C14:1-d3 (N-methyl-d3), the precursor is 370 (free) or 426 (butyl). If using m/z 85 product, verify if the d3 is on the fragment. Standard practice: N-methyl-d3 carnitines produce m/z 85 (unlabeled) fragment if the charge stays on the fragment, or m/z 103?
-
Refined Transition: For N-methyl-d3 labeled carnitines, the product ion is typically m/z 85 (unlabeled) for the standard method. Wait, if the label is on the N-methyl, and m/z 85 is +CH2-CH=CH-COOH (incorrect), m/z 85 is actually +CH2-CH(OH)-CH2-COOH equivalent.
-
Correction for Protocol Accuracy: Most commercial kits use C14:1-d9 (trimethyl-d9) or d3. If d3 is used, the transition must be verified.
-
Standard: C14:1 (428.4) -> 85.1 (Butyl ester)
-
IS: C14:1-d3 (431.4) -> 85.1 (If d3 is on the fatty acid chain). If d3 is on the Carnitine N-methyls , the product ion might be 88.1 or the label is lost.
-
Recommendation: Always consult the Certificate of Analysis for the specific precursor/product ion pair.
-
Part 4: Data Interpretation & Troubleshooting
Calculating the Concentration
-
RRF (Relative Response Factor): Ideally 1.0 for homologous standards. If using a surrogate, RRF must be empirically determined and is subject to drift.
Troubleshooting Low Correlation
If the correlation between C14:1 and C14:1-d3 degrades (e.g., QC variation increases):
-
Check Solubility: C14:1 is a long-chain acylcarnitine (hydrophobic). Ensure the extraction solvent (Methanol) is not contaminated with water, which reduces recovery of long chains.
-
Isobaric Interferences: In complex media, C10:1-butyl-dicarboxylic acid can mimic C14:1. The C14:1-d3 IS will not correct for this interference (as it is a different molecule). This requires chromatographic resolution.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A.
-
[Link]
-
-
Yamada, K., et al. (2024). "Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan.
-
[Link]
-
-
Fingerhut, R., et al. (2020). "Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism.
-
[Link]
-
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry.
-
[Link]
-
Sources
Navigating the Disposal of 5-cis-Tetradecenoyl-d3 Carnitine: A Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the responsible management of specialized chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 5-cis-Tetradecenoyl-d3 Carnitine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and waste management, tailored to the specific context of a laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Considerations:
-
Chemical Nature: 5-cis-Tetradecenoyl-d3 Carnitine is a deuterated form of a long-chain acylcarnitine.[3][4][5][6] These compounds are integral to fatty acid metabolism.[7][8][9]
-
Physical Form: Typically supplied as a solid or powder.[1][2][10] This necessitates measures to prevent dust generation and inhalation.[11][12]
-
Toxicity Profile: While comprehensive toxicological data is unavailable, it is prudent to handle it with the care afforded to all novel chemical entities.
A thorough risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory operations.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling 5-cis-Tetradecenoyl-d3 Carnitine. The following table summarizes the recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes.[13] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[13] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated. | To prevent inhalation of airborne particles.[11][12] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of 5-cis-Tetradecenoyl-d3 Carnitine must adhere to institutional, local, and national regulations for chemical waste.[14] The following workflow provides a systematic approach to its disposal.
Caption: Disposal workflow for 5-cis-Tetradecenoyl-d3 Carnitine.
Detailed Steps:
-
Preparation: Before beginning any disposal procedure, ensure you are wearing the appropriate PPE as detailed in the table above.[13] All handling of the solid material or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[11][12]
-
Waste Collection:
-
Solid Waste: Collect any solid residue of 5-cis-Tetradecenoyl-d3 Carnitine in a clearly labeled, sealed container. The container must be compatible with the chemical.[15]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should be considered chemical waste and placed in the designated solid waste container.
-
Solutions: If the compound is in a solvent, collect the solution in a labeled, leak-proof container intended for hazardous liquid waste.[15] Do not mix with incompatible waste streams.[16] The label should clearly identify the contents, including the solvent and the solute.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled.[14] The label should include:
-
The full chemical name: "5-cis-Tetradecenoyl-d3 Carnitine"
-
The words "Hazardous Waste"
-
The date of accumulation
-
Any known hazard characteristics
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17] This area should be secure and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.[15]
-
Final Disposal:
-
Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the ultimate authority on waste disposal procedures.[15] They will provide guidance on specific institutional protocols and arrange for the collection and disposal of the hazardous waste.
-
Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste management company.[16][18] Your EHS office will coordinate this.
-
Prohibited Disposal Methods: Under no circumstances should 5-cis-Tetradecenoyl-d3 Carnitine be disposed of down the drain or in the regular trash.[14][15] This is to prevent environmental contamination and potential harm to aquatic life.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don PPE: If not already wearing it, don the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Regulatory Framework
The disposal of chemical waste in research laboratories is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[19][20] These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal. Academic laboratories may have specific regulations to follow.[16][21]
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 5-cis-Tetradecenoyl-d3 Carnitine, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Labochem Technology. (2024, January 9). waste disposal guidelines for research Labs. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. 5-cis-Tetradecenoyl Carnitine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: L-(-)-Carnitine, 98.5%. Retrieved from [Link]
-
PubMed. (2014, January 1). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Retrieved from [Link]
-
Wiley Online Library. Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Retrieved from [Link]
-
PubMed. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Retrieved from [Link]
-
Nature. Role of carnitine and its derivatives in the development and management of type 2 diabetes. Retrieved from [Link]
-
ResearchGate. (2015, November 18). Topical and Transdermal Delivery of L-Carnitine. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labochem.in [labochem.in]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. justrite.com [justrite.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. danielshealth.com [danielshealth.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
